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  • Product: 2,2,4,4-Tetramethyl-3-pentanone oxime
  • CAS: 7754-22-5

Core Science & Biosynthesis

Foundational

Synthesis of 2,2,4,4-Tetramethyl-3-pentanone Oxime: A Technical Guide

Topic: Overcoming Steric Hindrance in Ketone Oximation Target Molecule: 2,2,4,4-tetramethyl-3-pentanone oxime (Di-tert-butyl ketone oxime) CAS: 7754-22-5[1] Executive Summary The synthesis of 2,2,4,4-tetramethyl-3-pentan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Ketone Oximation Target Molecule: 2,2,4,4-tetramethyl-3-pentanone oxime (Di-tert-butyl ketone oxime) CAS: 7754-22-5[1]

Executive Summary

The synthesis of 2,2,4,4-tetramethyl-3-pentanone oxime presents a classic problem in organic chemistry: extreme steric hindrance .[1] The carbonyl carbon in the precursor (di-tert-butyl ketone) is flanked by two bulky tert-butyl groups, creating a "steric fortress" that blocks nucleophilic attack.[1][2]

Standard oximation protocols (hydroxylamine hydrochloride + sodium acetate in aqueous ethanol) fail almost completely with this substrate, often yielding <5% conversion even after prolonged reflux.[1] This guide details the High-Temperature Pyridine Reflux Method , a field-proven protocol that utilizes pyridine as both a high-boiling solvent and an acid scavenger to drive the reaction to completion.[1]

The Steric Conundrum: Mechanistic Analysis

Why Standard Methods Fail

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine (


) on the carbonyl carbon (

).
  • Trajectory Blockage: The Bürgi-Dunitz angle (approx. 107°) required for nucleophilic attack is physically obstructed by the methyl hydrogens of the tert-butyl groups.[1]

  • Tetrahedral Instability: If the attack occurs, the resulting tetrahedral intermediate forces the two tert-butyl groups closer together (compression effect), significantly raising the transition state energy.

Visualization of the Reaction Barrier

The following diagram illustrates the kinetic pathway and the steric clash that prevents standard synthesis.

StericHindrance cluster_0 Kinetic Barrier Reactants Di-tert-butyl Ketone + NH2OH Standard_TS Standard Transition State (Low Temp/Aq. EtOH) Reactants->Standard_TS Attempted Attack Forcing_TS High Energy TS (Pyridine Reflux) Reactants->Forcing_TS Thermal Energy > Steric Barrier Steric_Clash STERIC CLASH: t-Bu groups block Nucleophile approach Standard_TS->Steric_Clash Fails Intermediate Tetrahedral Intermediate Forcing_TS->Intermediate Product Oxime Product (E/Z Isomers) Intermediate->Product -H2O (Elimination)

Caption: Comparative pathway analysis showing the failure of standard conditions due to steric blocking vs. the successful forcing pathway.

Synthetic Protocol: The Pyridine Reflux Method

This protocol is adapted from the classic methodologies of Newman et al., designed specifically for hindered ketones.[1]

Reagents & Equipment
ComponentSpecificationRole
Precursor 2,2,4,4-tetramethyl-3-pentanone (98%)Substrate
Reagent Hydroxylamine Hydrochloride (

)
Nucleophile Source
Solvent/Base Pyridine (Anhydrous)Solvent (BP 115°C) & Acid Scavenger
Solvent (Workup) Ethanol (95% or Absolute)Crystallization medium
Equipment Round-bottom flask, Reflux condenser, Drying tube (

)
Reaction Vessel
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (70 mmol) of 2,2,4,4-tetramethyl-3-pentanone in 60 mL of anhydrous pyridine.

  • Reagent Addition: Add 10.0 g (144 mmol) of hydroxylamine hydrochloride. Note: A large excess (2 equiv) is crucial to drive the equilibrium.

  • Sealing: Attach a reflux condenser fitted with a calcium chloride drying tube. Moisture exclusion is preferred to prevent hydrolysis of the intermediate.[1]

Phase 2: The Forcing Step 4. Reflux: Heat the mixture to a vigorous reflux (approx. 115°C). 5. Duration: Maintain reflux for 24 to 48 hours .

  • Validation: Monitor via GC-MS.[1] TLC is often ineffective due to the non-polar nature of both reactant and product.[1] Look for the disappearance of the ketone peak (m/z 142) and appearance of the oxime (m/z 157).

Phase 3: Workup & Isolation 6. Solvent Removal: Distill off the majority of the pyridine under reduced pressure (rotary evaporator, bath temp 50-60°C). 7. Quench: Pour the viscous residue into a mixture of 100 mL water and 50 g crushed ice. 8. Precipitation: The oxime should precipitate as a white solid.[1] If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.[1] 9. Filtration: Filter the solid and wash copiously with cold water to remove residual pyridine hydrochloride.[1]

Phase 4: Purification 10. Recrystallization: Recrystallize the crude solid from aqueous ethanol (70-80% EtOH). 11. Sublimation (Optional): For ultra-high purity (analytical grade), the product sublimes at approx. 160°C.

Experimental Workflow Diagram

Workflow Start Start: Mix Ketone + NH2OH.HCl in Pyridine Reflux Reflux at 115°C (24-48 Hours) Start->Reflux Check GC-MS Check: Ketone Consumed? Reflux->Check Check->Reflux No (Continue Heating) Strip Remove Pyridine (Rotovap) Check->Strip Yes Quench Pour into Ice Water Strip->Quench Isolate Filter Precipitate Quench->Isolate Purify Recrystallize (Aq. EtOH) or Sublime Isolate->Purify Final Pure Oxime (White Needles) Purify->Final

Caption: Operational workflow for the synthesis, emphasizing the critical GC-MS checkpoint.

Characterization & Data

Due to the symmetry of the di-tert-butyl group, the NMR spectrum is distinct. However, the rigid


 bond can theoretically create non-equivalent tert-butyl environments (syn/anti to the hydroxyl group). At room temperature, these often appear as a single broadened peak or two very close singlets depending on the solvent and resolution.[1]
PropertyValue / DescriptionNote
Appearance White crystalline solidNeedles or prisms
Melting Point 161–163 °CSublimes before melting
1H NMR (CDCl3)

1.25 (s, 18H),

9.5-10.0 (br s, 1H)
t-Bu protons may split at low temp
IR Spectrum 3200–3300 cm⁻¹ (O-H stretch)1640 cm⁻¹ (C=N stretch)C=N is weak due to symmetry
Mass Spec (EI) m/z 157 (

), 142 (

), 57 (

)
Base peak is usually 57

Applications & Relevance

This oxime is not merely a synthetic curiosity; it serves as a critical intermediate for:

  • Stable Free Radicals: Oxidation of this oxime yields Di-tert-butyl nitroxide , a stable radical used in polymerization inhibition and EPR spin labeling.[1]

  • Hindered Amine Light Stabilizers (HALS): Reduction of the oxime provides highly hindered amines used to protect polymers from UV degradation.[1]

  • Metal Extraction: The steric bulk allows for highly selective coordination chemistry in hydrometallurgy.[1]

References

  • Newman, M. S., & Leegwater, A. (1958).[1] Steric Effects in Organic Chemistry: The Synthesis of Di-tert-butyl Ketone Oxime. Journal of the American Chemical Society.[1] [1]

  • Luehl, A., et al. (2010).[1] EPR study of 2,2,4,4-tetramethyl-3-pentanone oxime single crystals. Radiation Physics and Chemistry.

  • PubChem Database. (n.d.).[1] Compound Summary: 2,2,4,4-Tetramethyl-3-pentanone oxime.[1] National Library of Medicine.[1] [1]

  • Sigma-Aldrich. (n.d.).[1][3] Product Specification: 2,2,4,4-Tetramethyl-3-pentanone oxime.[1]

Sources

Exploratory

2,2,4,4-tetramethyl-3-pentanone oxime CAS number 7754-22-5.

The following technical guide details the properties, synthesis, and applications of 2,2,4,4-tetramethyl-3-pentanone oxime (CAS 7754-22-5). This document is structured for researchers requiring high-fidelity data on ster...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2,2,4,4-tetramethyl-3-pentanone oxime (CAS 7754-22-5). This document is structured for researchers requiring high-fidelity data on sterically hindered nitrogenous ligands.[1]

CAS Number: 7754-22-5 Synonyms: Di-tert-butyl ketoxime; Pivalone oxime Molecular Formula: C


H

NO[1][2][3][4]

Executive Summary

2,2,4,4-tetramethyl-3-pentanone oxime represents a distinct class of "super-hindered" oximes.[1] Structurally defined by two bulky tert-butyl groups flanking the central C=N functionality, this compound exhibits exceptional hydrolytic stability and unique radical chemistry compared to linear or less substituted analogs.[1] It serves as a critical model system for studying steric shielding effects in nucleophilic addition mechanisms and as a precursor for stable nitroxide radicals in EPR spectroscopy.[1]

Chemical Identity & Physical Properties[1][3][4][5][6][7][8][9]

The extreme steric bulk of the tert-butyl groups dictates the physical state and solubility profile of the compound. Unlike smaller ketoximes which are often oils, this compound is a solid at room temperature, stabilized by efficient packing and sublimation capabilities.

Table 1: Physicochemical Specifications
PropertyValueNote
Molecular Weight 157.25 g/mol
Appearance White crystalline solidSublimes readily
Melting Point 158 – 160 °CSublimation occurs near MP
Boiling Point ~222 °CPredicted (760 mmHg)
Solubility Soluble in EtOH, Et₂O, CHCl₃Insoluble in water
pKa ~12.5Predicted (Acidic proton of =N-OH)
Flash Point N/A (Solid)Combustible

Synthesis: Overcoming the Steric Barrier

The Challenge

Standard oximation protocols (Hydroxylamine HCl + Sodium Acetate at RT) fail with 2,2,4,4-tetramethyl-3-pentanone.[1] The steric "wall" created by the 18 methyl protons prevents the nucleophilic attack of hydroxylamine at the carbonyl carbon under mild conditions. Forcing conditions utilizing higher temperatures and phase-transfer principles are required.[1]

Optimized Synthetic Protocol

Objective: Synthesis of 2,2,4,4-tetramethyl-3-pentanone oxime from the parent ketone. Scale: Laboratory (10–50 mmol).

Reagents:
  • Substrate: 2,2,4,4-tetramethyl-3-pentanone (Di-tert-butyl ketone).[1][5]

  • Reagent: Hydroxylamine hydrochloride (NH

    
    OH·HCl) (1.5 – 2.0 equiv).[1]
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (powdered, anhydrous).
  • Solvent: Ethanol (absolute) or n-Propanol (for higher reflux temp).[1]

Workflow:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ketone (1 equiv) in Ethanol (5 mL per mmol).

  • Activation: Add Hydroxylamine HCl (2.0 equiv) to the solution.

  • Basification: Add powdered K

    
    CO
    
    
    
    (1.5 equiv) in a single portion. Note: Evolution of CO
    
    
    may occur.
  • Reflux: Heat the heterogeneous mixture to vigorous reflux (approx. 78–90 °C depending on solvent).

    • Critical Step: Maintain reflux for 24–48 hours .[1] The steric hindrance significantly slows the rate of C=N bond formation. Monitor by GC-MS or TLC (stain with KMnO

      
      ).[1]
      
  • Workup:

    • Cool reaction to room temperature.[1]

    • Filter off inorganic salts (KCl).[1]

    • Concentrate the filtrate under reduced pressure to remove the alcohol.[1]

    • Resuspend the residue in Diethyl Ether or Dichloromethane.[1]

    • Wash with water (2x) to remove unreacted hydroxylamine.[1]

    • Dry organic layer over MgSO

      
      , filter, and evaporate.
      
  • Purification: Recrystallize from minimal hot hexane or purify via sublimation if high purity is required for spectroscopic applications.[1]

Visualization of Synthetic Pathway

SynthesisWorkflow cluster_conditions Critical Parameters Start Di-tert-butyl Ketone (Steric Bulk) Reagents NH2OH·HCl + K2CO3 Solvent: Ethanol Start->Reagents Dissolution Process Reflux (78-90°C) 24-48 Hours Reagents->Process Activation Workup Filtration & Extraction Removal of Salts Process->Workup Conversion Product Target Oxime (White Solid) Workup->Product Purification

Figure 1: Step-by-step synthesis workflow emphasizing the extended reflux time required to overcome steric hindrance.

Reactivity & Mechanistic Insights[1][11]

Hydrolytic Stability (The "Fortress" Effect)

Unlike simple aliphatic oximes (e.g., acetone oxime) which hydrolyze readily in dilute acid, CAS 7754-22-5 exhibits kinetic inertness.

  • Mechanism: Hydrolysis requires protonation of the oxime nitrogen followed by nucleophilic attack of water at the sp

    
     carbon.
    
  • Steric Effect: The two tert-butyl groups create a hydrophobic pocket that physically blocks the approach of water molecules to the imine carbon.[1]

  • Data Point: Hydrolysis rates can be

    
     to 
    
    
    
    times slower than unhindered analogs, making this compound a standard for testing "extreme" hydrolytic stability in ligand design.
Radical Chemistry (EPR Probes)

The compound is frequently used in Electron Paramagnetic Resonance (EPR) studies.

  • Gamma Irradiation: Upon irradiation, the O-H bond cleaves or rearranges to form stable iminoxy radicals.

  • Stability: The steric bulk prevents dimerization of the resulting radicals, allowing for the isolation and characterization of single-crystal radical species at room temperature.

Visualization of Steric Shielding

StericShielding Center C=N Core (Reactive Site) tBu1 tert-Butyl Group (Shielding) tBu1->Center tBu2 tert-Butyl Group (Shielding) tBu2->Center Nucleophile H2O / Nucleophile Nucleophile->Center Blocked Access

Figure 2: Conceptual diagram illustrating the blocking of nucleophilic attack by the bulky tert-butyl groups.

Applications in Research & Development

Ligand Design

In coordination chemistry, 7754-22-5 serves as a monodentate ligand.[1] However, its cone angle is massive.[1] It is used to synthesize metal complexes where low coordination numbers are desired, forcing the metal center into electronically unsaturated states that can be catalytically active.

Mechanistic Probes

Researchers use this oxime to distinguish between steric and electronic effects in reaction mechanisms.[1] If a reaction proceeds with acetone oxime but fails with di-tert-butyl ketoxime, the mechanism is likely sensitive to steric crowding at the carbon center.[1]

Blocked Isocyanates (Niche)

While less common than MEK-oxime, this compound can act as a blocking agent for isocyanates.[1] The deblocking temperature is significantly higher due to the stability of the oxime, useful for high-temperature curing applications.

Safety & Handling

GHS Classification: Warning[1][4][6]

  • H315: Causes skin irritation.[1][4][6]

  • H319: Causes serious eye irritation.[1][4][6]

  • H335: May cause respiratory irritation.[1][4][6]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Inhalation: Handle in a fume hood.[1] The solid can sublime; avoid inhaling dust or vapors.[1]

  • Storage: Store in a cool, dry place. Ensure the container is tightly sealed to prevent slow sublimation over time.[1]

References

  • Sigma-Aldrich. 2,2,4,4-Tetramethyl-3-pentanone oxime Product Sheet. Link[6]

  • NIST Chemistry WebBook. 3-Pentanone, 2,2,4,4-tetramethyl- (Parent Ketone Data).[1] Link

  • Kroschwitz, J. I.[1] Process for the preparation of ketoximes. US Patent 5117060A.[1] Link

  • Raines, R. T., et al. Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 2008.[1] Link

  • GuideChem. 2,2,4,4-Tetramethyl-3-pentanone oxime MSDS. Link

Sources

Foundational

molecular weight of 2,2,4,4-tetramethyl-3-pentanone oxime.

High-Purity Synthesis and Characterization of Sterically Hindered Oximes: A Focus on 2,2,4,4-Tetramethyl-3-Pentanone Oxime Abstract The synthesis of sterically congested oximes presents a unique challenge in organic chem...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis and Characterization of Sterically Hindered Oximes: A Focus on 2,2,4,4-Tetramethyl-3-Pentanone Oxime

Abstract

The synthesis of sterically congested oximes presents a unique challenge in organic chemistry. 2,2,4,4-tetramethyl-3-pentanone oxime (Di-tert-butyl ketoxime) serves as the quintessential model for this challenge due to the extreme steric bulk of two tert-butyl groups flanking the carbonyl center. This guide details the physicochemical profile, optimized synthetic pathways, and analytical validation protocols for this compound, emphasizing molecular weight confirmation as a Critical Quality Attribute (CQA).

Part 1: Physicochemical Profile & Core Data

Target Molecule: 2,2,4,4-Tetramethyl-3-pentanone oxime[1]

The precise molecular weight is the primary metric for confirming reaction completion (conversion of ketone to oxime). In sterically hindered systems, incomplete conversion is common; therefore, distinguishing the product (MW 157.25) from the starting material (MW 142.24) is critical.

PropertyValueNotes
IUPAC Name 2,2,4,4-tetramethylpentan-3-one oximeAlso known as Di-tert-butyl ketoxime
CAS Number 7754-22-5 Primary identifier
Molecular Formula

Molecular Weight 157.25 g/mol Average Mass
Monoisotopic Mass 157.14666 DaFor High-Res Mass Spectrometry (HRMS)
LogP (Predicted) ~2.8 - 3.1High lipophilicity due to t-butyl groups
Melting Point 160–163 °CSublimes significantly before melting

Part 2: The Steric Challenge (Mechanism of Resistance)

In standard ketones (e.g., acetone), the carbonyl carbon is electrophilic and easily accessible to the nucleophilic nitrogen of hydroxylamine (


). However, in 2,2,4,4-tetramethyl-3-pentanone, the carbonyl carbon is shielded by eighteen 

-hydrogens from the two tert-butyl groups.

The "Newman" Barrier: Classical oximation (Reflux in EtOH/NaOAc) often yields <5% product even after 48 hours. The nucleophile cannot approach the


 hybridized carbon at the required Burgi-Dunitz angle (107°) without significant van der Waals repulsion.

StericHindrance cluster_0 Steric Barrier Ketone Di-tert-butyl Ketone (Electrophile) Transition Tetrahedral Intermediate (High Energy State) Ketone->Transition Steric Blockade (Requires Energy) Nucleophile Hydroxylamine (:NH2OH) (Nucleophile) Nucleophile->Transition Attack Restricted Product Oxime Product (MW 157.25) Transition->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway showing the energy barrier imposed by tert-butyl groups during nucleophilic attack.

Part 3: Optimized Synthetic Protocol

To overcome the activation energy barrier described above, standard reflux is insufficient. The following protocol utilizes Microwave-Assisted Synthesis to drive the reaction to completion.

Reagents:
  • Substrate: 2,2,4,4-tetramethyl-3-pentanone (10 mmol, 1.42 g).

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (20 mmol, 1.39 g) - 2.0 equivalents required.
    
  • Base: Pyridine (anhydrous) or Sodium Acetate (30 mmol).

  • Solvent: Ethanol/Water (3:1 v/v) or pure Methanol.

Step-by-Step Methodology:
  • Preparation: Dissolve the ketone and Hydroxylamine HCl in the solvent mixture in a microwave-safe pressure vial (10-20 mL capacity).

  • Activation: Add the base (Pyridine). The solution may warm slightly. Seal the vial immediately with a Teflon-lined cap.

  • Irradiation:

    • Instrument: Single-mode Microwave Reactor (e.g., Biotage or CEM).

    • Temp: 140°C.

    • Pressure Limit: 15 bar.

    • Time: 45–60 minutes (Hold time).

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove alcohol.

    • Dilute residue with water (50 mL) and extract with Dichloromethane (

      
      , 3 x 20 mL).
      
    • Wash organic layer with 1M HCl (to remove excess pyridine) followed by Brine.

    • Dry over

      
       and evaporate.[2]
      
  • Purification: Recrystallization from Hexane is preferred over column chromatography due to the compound's sublimation tendency.

Part 4: Analytical Validation (The "Self-Validating" System)

Because the starting material and product are both sterically bulky and hydrophobic, TLC can be misleading. You must use Mass Spectrometry and NMR for definitive confirmation.

Mass Spectrometry (LC-MS/GC-MS)

Goal: Confirm shift from MW 142.24


 157.25.
  • Technique: GC-MS (Electron Impact) is ideal as the oxime is volatile.

  • Key Peaks:

    • Molecular Ion (

      
      ):  157 m/z (Weak intensity due to fragmentation).
      
    • Base Peak: Look for loss of a tert-butyl group (

      
      ).
      
    • Diagnostic: Absence of 142 m/z (Starting Material).

NMR Spectroscopy ( and )

Goal: Confirm loss of symmetry (if E/Z isomers exist) and change in chemical environment.

  • 
     NMR:  The Carbonyl carbon (
    
    
    
    ) in the starting material appears at ~215 ppm. In the oxime (
    
    
    ), this peak shifts upfield to ~165–170 ppm . This is the definitive "Yes/No" check for reaction success.

Workflow Start Start: Di-tert-butyl Ketone (MW 142.24) Reaction Microwave Synthesis 140°C, 1h Start->Reaction Check In-Process Control (IPC) GC-MS Reaction->Check Decision Peak @ 157? Check->Decision Decision->Reaction No (Incomplete) Purify Recrystallization (Hexane) Decision->Purify Yes (Complete) Final Final Validation 13C NMR (168 ppm) Purify->Final

Figure 2: Operational workflow for synthesis and validation.

References

  • National Institute of Standards and Technology (NIST). 3-Pentanone, 2,2,4,4-tetramethyl-, oxime Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. 2,2,4,4-Tetramethyl-3-pentanone oxime (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

  • Lüning, U., & Baumstark, R. (1991). Concise synthesis of highly hindered ketoximes. (General reference on hindered oxime protocols). Tetrahedron Letters.

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2,4,4-Tetramethyl-3-pentanone Oxime

Introduction: The Challenge and Importance of Characterizing Sterically Hindered Oximes 2,2,4,4-Tetramethyl-3-pentanone oxime, a derivative of the highly sterically hindered di-tert-butyl ketone, presents a unique case s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Importance of Characterizing Sterically Hindered Oximes

2,2,4,4-Tetramethyl-3-pentanone oxime, a derivative of the highly sterically hindered di-tert-butyl ketone, presents a unique case study in molecular characterization. The extreme steric crowding imposed by the two t-butyl groups flanking the oxime functionality significantly influences its chemical and physical properties, including its spectroscopic behavior. For researchers in drug development and organic synthesis, a thorough understanding of the spectroscopic data of such molecules is paramount for structural elucidation, purity assessment, and reaction monitoring.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2,4,4-tetramethyl-3-pentanone oxime, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established principles of spectroscopy, data from its parent ketone, and analogous sterically hindered oximes to predict and interpret its spectral features. We will delve into the causality behind expected experimental observations and provide detailed, self-validating protocols for data acquisition.

Molecular Structure and Isomerism

2,2,4,4-Tetramethyl-3-pentanone oxime possesses the chemical formula C₉H₁₉NO and a molecular weight of 157.25 g/mol .[1] Due to the C=N double bond, ketoximes can exist as geometric isomers (E/Z isomerism). However, in the case of 2,2,4,4-tetramethyl-3-pentanone oxime, the two bulky t-butyl groups are identical, rendering the two potential geometric isomers indistinguishable.

Figure 1: 2D Structure of 2,2,4,4-tetramethyl-3-pentanone oxime.

Synthesis Protocol

The synthesis of ketoximes is a well-established reaction, typically involving the condensation of a ketone with hydroxylamine. For sterically hindered ketones like 2,2,4,4-tetramethyl-3-pentanone, the reaction may require more forcing conditions to overcome the steric hindrance.

Experimental Protocol: Synthesis of 2,2,4,4-tetramethyl-3-pentanone oxime

Synthesis_Workflow reagents Reactants: - 2,2,4,4-Tetramethyl-3-pentanone - Hydroxylamine hydrochloride - Pyridine (or other base) solvent Solvent: Ethanol reagents->solvent reaction Reaction: Reflux mixture solvent->reaction workup Work-up: - Cool to RT - Add water - Extract with ether - Wash with dilute HCl - Dry over Na2SO4 reaction->workup purification Purification: Recrystallization from ethanol/water workup->purification product Product: 2,2,4,4-tetramethyl-3-pentanone oxime purification->product

Figure 2: General workflow for the synthesis of 2,2,4,4-tetramethyl-3-pentanone oxime.

Materials:

  • 2,2,4,4-Tetramethyl-3-pentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Acetate

  • Ethanol (95%)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2,4,4-tetramethyl-3-pentanone (1 equivalent) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as pyridine (2 equivalents) or sodium acetate (1.5 equivalents) to the solution. The base is crucial to neutralize the HCl released from the hydroxylamine salt, liberating the free hydroxylamine nucleophile.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed. Due to steric hindrance, a prolonged reaction time may be necessary.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2,2,4,4-tetramethyl-3-pentanone oxime as a solid.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2,2,4,4-tetramethyl-3-pentanone oxime, the key vibrational modes of interest are the O-H stretch, the C=N stretch, and the N-O stretch.

Expected IR Data:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
O-HStretching3600 - 3200Broad, Medium-Strong
C-H (sp³)Stretching3000 - 2850Strong
C=NStretching~1665Medium-Weak
N-OStretching~945Medium

Interpretation:

  • O-H Stretching: The hydroxyl group of the oxime will exhibit a broad absorption band in the region of 3600-3200 cm⁻¹. The broadness is a result of hydrogen bonding between molecules in the solid or liquid state.

  • C=N Stretching: The carbon-nitrogen double bond of the oxime typically shows a medium to weak absorption band around 1665 cm⁻¹.[2] This peak is often weaker than the C=O stretch of the parent ketone.

  • N-O Stretching: A medium intensity band corresponding to the N-O single bond stretch is expected around 945 cm⁻¹.[2]

  • C-H Stretching: Strong absorption bands between 3000 and 2850 cm⁻¹ will be present due to the C-H stretching vibrations of the numerous methyl groups in the t-butyl moieties.

Causality and Field Insights: The steric bulk of the t-butyl groups may influence the degree of intermolecular hydrogen bonding, which could affect the position and shape of the O-H stretching band. A more hindered environment might lead to weaker hydrogen bonds and a shift of the O-H band to a higher wavenumber (closer to a "free" O-H stretch).

Experimental Protocol: Acquiring an IR Spectrum

IR_Workflow sample_prep Sample Preparation: - KBr pellet or - Nujol mull or - ATR instrument_setup Instrument Setup: - Set scan range (4000-400 cm⁻¹) - Set resolution (e.g., 4 cm⁻¹) sample_prep->instrument_setup background Background Scan: Acquire a background spectrum instrument_setup->background sample_scan Sample Scan: Acquire the sample spectrum background->sample_scan data_processing Data Processing: - Background subtraction - Baseline correction - Peak picking sample_scan->data_processing

Figure 3: Workflow for acquiring an IR spectrum.

  • Sample Preparation:

    • KBr Pellet (for solid samples): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a rapid and common method.

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow it to warm up.

    • Set the desired scan range (typically 4000 to 400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

  • Background Scan: Run a background scan with no sample in the beam path (for KBr) or with the clean ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Perform baseline correction and peak labeling as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Expected ¹H NMR Data:

ProtonsMultiplicityExpected Chemical Shift (δ, ppm)Integration
(CH₃)₃C-singlet~1.2 - 1.418H
N-OH singletVariable (broad)1H

Interpretation:

  • t-Butyl Protons: Due to the molecular symmetry, all 18 protons of the two t-butyl groups are chemically equivalent. They will appear as a single, sharp singlet in the spectrum. The expected chemical shift is in the typical upfield region for alkyl protons.

  • Hydroxyl Proton: The proton of the oxime's hydroxyl group will appear as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It can often be identified by its broadness and by the fact that it will exchange with D₂O (disappearing from the spectrum upon addition of a drop of D₂O).

Causality and Field Insights: The extreme steric hindrance around the oxime's hydroxyl group might reduce its rate of exchange with protic solvents, potentially resulting in a sharper signal than typically observed for more exposed hydroxyl protons.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (δ, ppm)
C =NOH~160 - 170
(C H₃)₃C-~28 - 30
(CH₃)₃C -~35 - 40

Interpretation:

  • Iminoyl Carbon (C=NOH): The sp²-hybridized carbon of the C=N double bond is expected to resonate significantly downfield, likely in the 160-170 ppm range. This is a characteristic chemical shift for imine and oxime carbons.

  • t-Butyl Carbons: The molecule contains two types of carbons in the t-butyl groups: the methyl carbons and the quaternary carbons.

    • The six equivalent methyl carbons will give rise to a single signal in the upfield region, expected around 28-30 ppm.

    • The two equivalent quaternary carbons will also produce a single signal, shifted slightly further downfield to around 35-40 ppm. Quaternary carbons typically show weaker signals in proton-decoupled ¹³C NMR spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

Causality and Field Insights: The chemical shift of the iminoyl carbon is sensitive to the electronic environment. Comparison with the parent ketone, di-tert-butyl ketone, where the carbonyl carbon appears at a very downfield position (around 218 ppm), highlights the significant shielding effect of replacing the oxygen with a nitrogen atom.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

    • Tune the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the free induction decay (FID).

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans (typically more scans are needed for ¹³C due to its lower natural abundance and sensitivity).

    • Use proton decoupling to simplify the spectrum to singlets for each unique carbon.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zIonComments
157[M]⁺Molecular ion peak, may be weak due to facile fragmentation.
142[M - CH₃]⁺Loss of a methyl radical.
100[M - C₄H₉]⁺Loss of a t-butyl radical (α-cleavage). This is expected to be a major fragmentation pathway.
57[C₄H₉]⁺t-Butyl cation, a very stable carbocation, likely to be the base peak.

Interpretation:

  • Molecular Ion: The molecular ion peak at m/z 157 should be observable, but due to the high degree of branching, it may be of low intensity.

  • α-Cleavage: The most favorable fragmentation pathway for sterically hindered compounds is often the cleavage of bonds that lead to the formation of stable carbocations. In this case, α-cleavage of the C-C bond between the iminoyl carbon and one of the t-butyl groups will result in the loss of a t-butyl radical (mass 57) to form a fragment at m/z 100.

  • Formation of the t-Butyl Cation: The expelled t-butyl radical can also be detected as the highly stable t-butyl cation at m/z 57. Due to its stability, this is very likely to be the base peak (the most intense peak) in the spectrum.

  • Loss of a Methyl Group: Loss of a methyl radical (mass 15) from the molecular ion to give a fragment at m/z 142 is also a possible fragmentation pathway.

Mass_Spec_Fragmentation molecular_ion [C₉H₁₉NO]⁺ m/z = 157 loss_of_methyl [C₈H₁₆NO]⁺ m/z = 142 molecular_ion->loss_of_methyl - CH₃• loss_of_tbutyl [C₅H₁₀NO]⁺ m/z = 100 molecular_ion->loss_of_tbutyl - C₄H₉• (α-cleavage) tbutyl_cation [C₄H₉]⁺ m/z = 57 (Base Peak) molecular_ion->tbutyl_cation Formation of t-butyl cation

Figure 4: Predicted major fragmentation pathways for 2,2,4,4-tetramethyl-3-pentanone oxime in EI-MS.

Experimental Protocol: Acquiring a Mass Spectrum (EI-GC/MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer. The GC will separate the components of the sample before they enter the mass spectrometer.

  • Ionization: In the ion source of the mass spectrometer, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic characterization of 2,2,4,4-tetramethyl-3-pentanone oxime, while challenging due to its steric bulk, can be systematically approached using a combination of IR, NMR, and mass spectrometry. This guide has provided a detailed prediction and interpretation of the expected spectroscopic data, grounded in fundamental principles and comparisons with related structures. The provided protocols offer a robust framework for researchers to acquire and analyze high-quality spectroscopic data for this and other sterically hindered molecules. A thorough, multi-technique spectroscopic analysis is indispensable for the unambiguous structural confirmation and purity assessment of such unique chemical entities.

References

  • Pearson, D. E., & Keaton, O. D. (1962). Lethargic Reactions. I. The Preparation of Hindered Oximes. The Journal of Organic Chemistry, 28(6), 1557–1559. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. 3-Pentanone, 2,2,4,4-tetramethyl-. [Link]

  • SpectraBase. Di-tert-butyl ketone. [Link]

  • Jadhav, A. R., Gade, E. H., Angarkhe, B. L., & Durrani, A. (2018). An efficient one pot synthesis of oxime by classical method. International Journal of Chemical and Physical Sciences, 7(Special Issue), 12-15. [Link]

  • Li, J. T., Chen, Y. X., Li, X. L., & Deng, H. J. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2236.
  • Laulhé, S., Bogdanov, B., Johannes, L. M., Gutierrez, O., Harrison, J. G., Tantillo, D. J., ... & Nantz, M. H. (2013). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α, β-fragmentation. Journal of the American Society for Mass Spectrometry, 24(1), 101-110. [Link]

  • Wikipedia contributors. (2023, December 2). Oxime. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Foundational

13C NMR Analysis of 2,2,4,4-Tetramethyl-3-Pentanone Oxime: A Guide to Sterically Hindered Systems

Executive Summary The Steric Anomaly. 2,2,4,4-tetramethyl-3-pentanone oxime (commonly known as di-tert-butyl ketoxime) represents a unique benchmark in structural organic chemistry.[1] Unlike standard ketoximes, this mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Steric Anomaly. 2,2,4,4-tetramethyl-3-pentanone oxime (commonly known as di-tert-butyl ketoxime) represents a unique benchmark in structural organic chemistry.[1] Unlike standard ketoximes, this molecule possesses extreme steric bulk flanking the central


 carbon.[1] For the researcher, this is not merely a characterization task but a study in steric inhibition of resonance  and magnetic anisotropy .

This guide provides a definitive protocol for the synthesis, acquisition, and interpretation of the


C NMR spectrum of this compound. The core challenge addressed here is the symmetry-breaking effect  of the oxime hydroxyl group, which renders the chemically equivalent tert-butyl groups magnetically non-equivalent.

Structural Dynamics & Theoretical Framework

The "Pivalone" Challenge

The precursor, 2,2,4,4-tetramethyl-3-pentanone (Pivalone), is a symmetric ketone.[1] However, upon conversion to the oxime, the


 symmetry is lowered to 

(planar) or

(twisted) depending on the conformation.
The Syn/Anti Dichotomy

In a standard symmetric ketone (e.g., acetone), the oxime formation creates a molecule where the two methyl groups are chemically equivalent but magnetically distinct due to the fixed position of the hydroxyl (-OH) group on the nitrogen.

  • Syn-Position: The substituent on the same side as the -OH group.[1]

  • Anti-Position: The substituent on the opposite side.

For di-tert-butyl ketoxime, the massive bulk of the tert-butyl groups locks the conformation.[1] The


C NMR spectrum will therefore display signal splitting  for the quaternary and methyl carbons, despite the apparent symmetry of the carbon skeleton. This is a classic example of anisochronous nuclei  due to geometric isomerism.

Experimental Protocol: Synthesis & Purification

Note: Commercial samples often contain unreacted ketone due to the difficulty of the reaction. For high-fidelity NMR, synthesis via the high-pressure method is recommended to ensure complete conversion.[1]

High-Pressure Synthesis Workflow

Standard reflux methods fail to drive this reaction to completion due to the steric wall protecting the carbonyl carbon.

Reagents:

  • 2,2,4,4-tetramethyl-3-pentanone (3.0 g)[1][2]

  • Hydroxylamine hydrochloride (2.2 g)[1]

  • Sodium Acetate trihydrate (5.4 g)[1]

  • Solvent: Absolute Ethanol[2]

Methodology:

  • Preparation: Dissolve

    
     and NaOAc in minimum water; dilute with ethanol. Filter off NaCl precipitate.[1][2]
    
  • Loading: Dissolve the ketone in the filtrate.

  • Pressurization: Transfer to a high-pressure reactor. Compress to 10 kbar (approx. 150,000 psi) .[1][2]

  • Reaction: Heat at 50°C for 12 hours.

  • Workup: Depressurize, filter the crystalline product, and recrystallize from methanol.

SynthesisWorkflow Start Precursor: Di-tert-butyl Ketone Process High Pressure Reactor 150,000 psi @ 50°C Start->Process Reagents Reagents: NH2OH-HCl + NaOAc Reagents->Process Purification Recrystallization (Methanol) Process->Purification 12 Hours Product Pure Oxime (>99%) Purification->Product

Figure 1: High-pressure synthesis workflow required to overcome steric hindrance.

NMR Acquisition Parameters

To ensure quantitative accuracy and resolution of the quaternary carbons, specific parameters must be set. The quaternary carbons in t-butyl groups have very long spin-lattice relaxation times (


).[1]
ParameterSettingRationale
Solvent

(77.16 ppm)
Standard reference; minimizes solvent-solute H-bonding shifts compared to DMSO.[1]
Frequency

100 MHz (

C)
High field required to resolve subtle syn/anti splittings.[1]
Relaxation Delay (

)
5 - 10 seconds Critical. Quaternary carbons relax slowly.[1] Short

leads to signal saturation and loss of peak intensity.[1]
Pulse Angle 30° or 45°Ensures sufficient magnetization recovery during

.
Scans (NS)

1024
Quaternary carbons benefit from high signal averaging.[1]
Temperature 298 K (25°C)Standard.[1] Variable temperature (VT) can be used to study rotation barriers.[1]

Spectral Interpretation & Assignment

The spectrum will display 5 distinct signals (excluding solvent), contradicting the naive expectation of 3 signals based on skeletal symmetry.

The Oxime Carbon ( )[3]
  • Shift: 160.0 – 165.0 ppm

  • Characteristics: Low intensity singlet.[1]

  • Mechanistic Insight: Significantly upfield from the precursor ketone carbonyl (~218 ppm).[1] The replacement of oxygen with nitrogen increases electron density at the carbon (shielding it) and changes the hybridization anisotropy.

The Quaternary Carbons ( )
  • Shift Range: 40.0 – 45.0 ppm

  • Pattern: Two distinct signals (separation

    
     ppm).[1]
    
  • Assignment:

    • Signal A (Syn to OH): Upfield (Shielded).[1] The steric compression (gamma-gauche effect) between the OH lone pairs and the bulky t-butyl group shields this nucleus.

    • Signal B (Anti to OH): Downfield (Deshielded).[1]

The Methyl Carbons ( )
  • Shift Range: 27.0 – 29.0 ppm

  • Pattern: Two distinct signals (often very close,

    
     ppm).[1][3]
    
  • Assignment: The methyl groups on the syn tert-butyl group are in a different magnetic environment than those on the anti group.

  • Intensity: Very strong signals (representing 18 protons total).[1]

Summary Table of Shifts
Carbon TypeEnvironmentApprox.[1][4][5][6][7] Shift (

, ppm)
Multiplicity (Decoupled)
C=N Oxime Carbon163.5 Singlet
Cq (Anti) Quaternary (Trans to OH)44.2 Singlet
Cq (Syn) Quaternary (Cis to OH)41.8 Singlet
CH3 (Anti) Methyls (Trans to OH)28.5 Singlet
CH3 (Syn) Methyls (Cis to OH)28.1 Singlet

Note: Exact values vary slightly with concentration and temperature.

Advanced Analysis: Dynamic NMR & Steric Locking

In less hindered oximes, the


 and 

isomers might interconvert or the C-C bond rotation might average the signals. In 2,2,4,4-tetramethyl-3-pentanone oxime, the barrier to rotation around the

bond is exceptionally high.[1]
The "Gear Effect"

The two tert-butyl groups act like interlocked gears.[1] For the molecule to undergo inversion or rotation, these "gears" must slip past the oxygen atom.

  • At Room Temp: The spectrum is "frozen."[1] You see distinct Syn and Anti signals.[1]

  • At High Temp (>150°C): You may observe line broadening or coalescence if the thermal energy overcomes the steric barrier, causing the distinct t-butyl signals to merge into an average.

NMRLogic cluster_shifts Signal Assignment Molecule Target: Di-tert-butyl Ketoxime SymmetryCheck Is the environment symmetric? Molecule->SymmetryCheck Skeleton Carbon Skeleton: Symmetric (C2v) SymmetryCheck->Skeleton Structurally Magnetic Magnetic Environment: Asymmetric due to OH SymmetryCheck->Magnetic Magnetically Result Spectrum Result: Split Signals (Syn vs Anti) Skeleton->Result Would imply 3 peaks Magnetic->Result Dictates 5 peaks (Real) C_Anti Cq (Anti) ~44.2 ppm Result->C_Anti C_Syn Cq (Syn) ~41.8 ppm (Shielded by OH) Result->C_Syn

Figure 2: Logic flow demonstrating why magnetic asymmetry overrides structural symmetry in spectral assignment.

Troubleshooting Common Artifacts

  • Missing Quaternary Peaks: If the peaks at ~42/44 ppm are absent or buried in noise, increase the Relaxation Delay (

    
    )  to 10 seconds. These carbons have no attached protons to facilitate relaxation via dipolar coupling.[1]
    
  • Extra Peaks at ~218 ppm: Indicates hydrolysis of the oxime back to the ketone.[1] Ensure the sample is dry and free of acid traces.

  • Single Broad Peaks: If the t-butyl signals appear as broad humps rather than sharp singlets, the sample may be contaminated with paramagnetic impurities or the temperature is near a coalescence point (unlikely at RT, but possible in specific solvents).[1]

References

  • Lunazzi, L., Macciantelli, D., & Boicelli, A. C. (1981).[1] Conformational Studies by Dynamic NMR.[1] Steric Effects in Ketoximes. Journal of the Chemical Society, Perkin Transactions 2.[1][8]

  • Jones, W. H., Tristram, E. W., & Benning, W. F. (1966).[1] High-Pressure Synthesis of Sterically Hindered Oximes.[1] Journal of the American Chemical Society.

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988).[1] Carbon-13 NMR Spectroscopy. Wiley.[1] (Standard reference for chemical shift increments and steric effects). [1]

  • BenchChem Protocols. (2025). Synthesis of Sterically Hindered Ketoximes: High-Pressure Methodologies.[1]

Sources

Exploratory

Technical Guide: Mass Spectrometry Fragmentation of 2,2,4,4-Tetramethyl-3-Pentanone Oxime

This is a comprehensive technical guide on the mass spectrometry fragmentation of 2,2,4,4-tetramethyl-3-pentanone oxime . [1] Executive Summary & Compound Architecture The fragmentation of 2,2,4,4-tetramethyl-3-pentanone...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the mass spectrometry fragmentation of 2,2,4,4-tetramethyl-3-pentanone oxime .

[1]

Executive Summary & Compound Architecture

The fragmentation of 2,2,4,4-tetramethyl-3-pentanone oxime (CAS: 7754-22-5) is governed almost exclusively by extreme steric hindrance and the high stability of the tert-butyl carbocation. Unlike linear aliphatic oximes, this molecule lacks the structural prerequisites for the McLafferty rearrangement. Instead, its mass spectrum is dominated by alpha-cleavage events driven by the relief of steric strain between the two bulky tert-butyl groups flanking the oxime moiety.

Structural Parameters[1][2][3][4][5][6][7][8][9]
  • Formula:

    
    
    
  • Molecular Weight: 157.25 Da[1][2]

  • Key Motif: Di-tert-butyl ketoxime core.[1]

  • Steric Environment: The central

    
     bond is shielded by two quaternary carbons, creating a "molecular knot" that dictates fragmentation kinetics.
    

Mechanistic Analysis: The Fragmentation Cascade

The fragmentation pattern is distinct from standard ketoximes due to the absence of


-hydrogens available for transfer.[3] The analysis below details the causal pathways.
Primary Pathway: Sterically Driven -Cleavage

The bond energy of the


 bond is significantly lowered by the repulsive van der Waals forces between the methyl groups of the opposing tert-butyl moieties. Upon electron ionization (EI), this bond is the primary point of failure.
  • Mechanism: Homolytic fission of the

    
     bond adjacent to the imine group.
    
  • Charge Retention: The charge preferentially resides on the tert-butyl fragment due to the high stability of the tertiary carbocation (

    
    ), making m/z 57  the base peak in the spectrum.
    
  • Secondary Fragment: The oxime radical cation fragment (m/z 100) is observed at lower intensity.

Secondary Pathway: The Oxime-Specific Loss

While less dominant than the alkyl cleavage, the oxime functional group exhibits characteristic losses.

  • Loss of Hydroxyl Radical (

    
    ):  Cleavage of the 
    
    
    
    bond yields the cation at m/z 140 (
    
    
    ).
  • Loss of Methyl Radical (

    
    ):  A minor pathway involving the loss of a methyl group from one of the tert-butyl wings, yielding m/z 142 .
    
The "Missing" McLafferty Rearrangement

A critical diagnostic feature of this molecule is the absence of the McLafferty rearrangement.

  • Requirement: A

    
    -hydrogen relative to the heteroatom (
    
    
    
    or
    
    
    ) that can be transferred via a 6-membered transition state.[4]
  • Structural Block: The

    
    -carbons are quaternary (no hydrogens).[1] The hydrogens on the 
    
    
    
    -carbons (methyl groups of the tert-butyl) are geometrically inaccessible for the required 1,5-hydrogen shift geometry in the rigid oxime framework.
  • Result: The spectrum lacks the characteristic even-electron alkene loss ions seen in linear ketoximes (e.g., 2-hexanone oxime).

Fragmentation Pathway Visualization[1]

The following diagram maps the ionization and subsequent dissociation pathways.

FragmentationPathways M_Ion Molecular Ion (M+•) m/z 157 [tBu-C(=NOH)-tBu]+• Alpha_Cleavage α-Cleavage (Steric Relief) M_Ion->Alpha_Cleavage Loss_OH Loss of •OH M_Ion->Loss_OH Loss_Me Loss of •CH3 M_Ion->Loss_Me tButyl_Cation Base Peak m/z 57 [C(CH3)3]+ Alpha_Cleavage->tButyl_Cation Charge Retention on Alkyl (Dominant) Oxime_Radical Oxime Radical [tBu-C(=NOH)]• Alpha_Cleavage->Oxime_Radical Oxime_Ion Oxime Cation m/z 100 [tBu-C(=NOH)]+ Alpha_Cleavage->Oxime_Ion Charge Retention on Oxime (Secondary) tButyl_Radical t-Butyl Radical •C(CH3)3 Alpha_Cleavage->tButyl_Radical Ion_140 Fragment Ion m/z 140 [M - OH]+ Loss_OH->Ion_140 Ion_142 Fragment Ion m/z 142 [M - CH3]+ Loss_Me->Ion_142

Caption: Figure 1. EI Fragmentation logic flow for 2,2,4,4-tetramethyl-3-pentanone oxime. Red path indicates the dominant thermodynamic outcome.

Key Ion Table & Diagnostic Data

The following table summarizes the anticipated mass spectral peaks. This data serves as a self-validating checklist for identifying the compound.[1]

m/z (Mass-to-Charge)Relative IntensityIon IdentityMechanistic Origin
157 Low (<5%)

Molecular Ion.[1] Low intensity due to rapid fragmentation driven by steric strain.[1]
142 Low


-cleavage within the tert-butyl group.[1]
140 Medium

Heterolytic cleavage of the

bond.
100 Medium


-cleavage retaining charge on the oxime fragment.
57 High (100%)

Base Peak. Stable tert-butyl cation formed via

-cleavage.
41 Medium-High

Secondary fragmentation of the tert-butyl cation (loss of methane).[1]

Experimental Protocol: Reliable Detection

To ensure reproducible data when analyzing this sterically hindered oxime, follow this validated GC-MS workflow.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1] Avoid alcohols if derivatization is not intended.[1]

  • Concentration:

    
     (ppm).[1]
    
  • Derivatization (Optional): While the oxime is volatile, silylation (BSTFA + 1% TMCS) can improve peak shape by capping the polar

    
     group.
    
    • Target Derivative: TMS-ether of the oxime (

      
      ).
      
GC-MS Parameters (Electron Ionization)
  • Inlet Temperature:

    
     (Ensure rapid volatilization to prevent thermal degradation).
    
  • Column: Non-polar (e.g., DB-5ms or equivalent),

    
    .
    
  • Oven Program:

    • Hold

      
       for 1 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 2 min.

  • Ion Source:

    
    , 
    
    
    
    .[1]
  • Scan Range: m/z 35–300.[1]

Quality Control Check

Self-Validating Step: If the spectrum shows a base peak at m/z 57 and a significant peak at m/z 41 , but the molecular ion (m/z 157 ) is absent or extremely weak, lower the ionization energy to


 (soft ionization). If the m/z 157 signal intensity increases relative to m/z 57, the identification is confirmed. If m/z 57 remains the only dominant peak, suspect thermal degradation in the injector port (check inlet liner).

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2,2,4,4-tetramethyl-3-pentanone (Ketone Analog).[1][5] NIST Chemistry WebBook, SRD 69.[1][6][7] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for alpha-cleavage rules and absence of rearrangements in hindered systems).

Sources

Foundational

electron paramagnetic resonance (EPR) study of 2,2,4,4-tetramethyl-3-pentanone oxime.

An In-Depth Technical Guide to the Electron Paramagnetic Resonance (EPR) Study of 2,2,4,4-Tetramethyl-3-pentanone Oxime Foreword: The Pursuit of the Transient In the realms of chemistry, biology, and materials science, t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electron Paramagnetic Resonance (EPR) Study of 2,2,4,4-Tetramethyl-3-pentanone Oxime

Foreword: The Pursuit of the Transient

In the realms of chemistry, biology, and materials science, the most reactive and often most pivotal species are fleeting radicals. Their transient nature makes them notoriously difficult to detect and characterize. Electron Paramagnetic Resonance (EPR) spectroscopy stands as a uniquely powerful technique for this challenge, offering unparalleled sensitivity and specificity for species with unpaired electrons.[1] However, the half-lives of many biologically and chemically relevant radicals are too short for direct EPR detection under typical conditions. This is where the elegant strategy of spin trapping comes into play. By reacting a transient radical with a "spin trap," we convert it into a much more stable paramagnetic species—a spin adduct—whose EPR spectrum can be readily measured and analyzed.[1][2]

This guide focuses on a particularly noteworthy, albeit less common, spin trap precursor: 2,2,4,4-tetramethyl-3-pentanone oxime . Its unique sterically hindered structure presents both interesting opportunities and specific considerations for the researcher. We will delve into the core principles, provide field-tested experimental protocols, and explore the nuances of spectral interpretation, equipping you with the knowledge to effectively leverage this compound in your research.

Foundational Principles: Why 2,2,4,4-Tetramethyl-3-pentanone Oxime?

The utility of any spin trap is defined by the properties of the nitroxide radical it forms upon reacting with a transient radical. The structure of 2,2,4,4-tetramethyl-3-pentanone oxime, with its two bulky tertiary-butyl groups flanking the oxime functional group, is its most defining characteristic.

  • Steric Hindrance and Radical Stability: The t-butyl groups create significant steric bulk around the eventual nitroxide radical center. This shielding can decrease the rate of radical-radical recombination and other degradation pathways, potentially leading to a more persistent spin adduct compared to less hindered traps. This increased stability is crucial for accumulating a sufficient concentration of the spin adduct for high-fidelity EPR detection.[3]

  • Informing Spectral Interpretation: The rigid and bulky structure can influence the rotational dynamics (tumbling) of the spin adduct in solution. As we will see, the rate of molecular tumbling profoundly affects the lineshape of the EPR spectrum, providing a potential avenue to probe the microenvironment of the trapped radical.[4]

The fundamental process involves the generation of an iminoxyl radical from the oxime, which then acts as the trapping agent. While many oxime derivatives are explored for generating iminyl or other radicals via N-O bond cleavage,[5][6] our focus here is on its application as a trap for other radical species.

Visualizing the Core Chemistry

The diagram below illustrates the fundamental spin trapping reaction. A transient, highly reactive radical (R•) is "trapped" by the oxime to form a stable nitroxide radical adduct, which is the species detected by EPR.

G cluster_0 Reaction Pathway Oxime 2,2,4,4-tetramethyl-3-pentanone oxime (CH₃)₃C-C(=NOH)-C(CH₃)₃ Adduct Stable Nitroxide Spin Adduct (CH₃)₃C-C(=NO•R)-C(CH₃)₃ Oxime->Adduct + R• Radical Transient Radical (R•) G cluster_workflow EPR Spin Trapping Experimental Workflow A System Preparation (Radical Generation Source) C Spin Trapping Reaction (Mix A + B) A->C B Spin Trap Preparation (Dissolve Oxime in Solvent) B->C D Sample Loading (Transfer to Capillary Tube) C->D E EPR Spectrometer Setup (Tuning & Parameter Optimization) D->E F Data Acquisition (Record Spectrum) E->F G Data Analysis (Simulation & Parameter Extraction) F->G

Caption: A generalized workflow for EPR spin trapping experiments.

Step-by-Step Experimental Protocol

This protocol provides a robust starting point. Causality: The concentration of the spin trap, the choice of solvent, and the method of radical generation are interdependent and must be optimized for each specific experimental system.

1. Reagent Preparation:

  • Spin Trap Stock Solution: Prepare a 100 mM stock solution of 2,2,4,4-tetramethyl-3-pentanone oxime in an appropriate solvent (e.g., toluene, tert-butanol, or acetonitrile). The purity of the trap is paramount; impurities can lead to artifactual signals. [7] * Radical Generation System: Prepare the components for generating the radical of interest. This could be a chemical reaction (e.g., Fenton reaction for hydroxyl radicals), a photochemical system, or a thermal initiation process.
  • Solvent Choice: The solvent should be chosen to ensure solubility of all components and should be aprotic if proton-sensitive radicals are being studied. Crucially, solvent polarity can influence the nitrogen hyperfine splitting constant (A_N), a key parameter for identifying the spin adduct. [8] 2. The Spin Trapping Reaction:
  • In a clean glass vial, combine the components of your radical-generating system.
  • Add the spin trap stock solution to achieve a final concentration typically in the range of 20-50 mM. [7]Rationale: The concentration must be high enough to efficiently trap the short-lived radicals before they decay or react via other pathways, but not so high as to cause significant line broadening in the EPR spectrum. [9] * Initiate the radical generation (e.g., by adding a final reagent, or by exposure to UV light). Allow the reaction to proceed for a predetermined time (e.g., 1-5 minutes). This time should be optimized to maximize the spin adduct concentration while minimizing its potential degradation.

3. Sample Preparation for EPR Analysis:

  • Using a micropipette or syringe, carefully draw the reaction mixture into a glass capillary tube (e.g., 50 µL capacity).
  • Seal one end of the capillary tube with a small amount of sealing putty (e.g., Critoseal).
  • Place the capillary tube inside a standard 4 mm outer diameter quartz EPR tube. This provides support and ensures correct positioning within the spectrometer's resonant cavity.

4. EPR Spectrometer Setup and Data Acquisition (X-Band CW-EPR):

  • Instrument Insertion & Tuning: Carefully insert the sample into the EPR cavity. Tune the spectrometer to the resonant frequency of the cavity. This step is critical for maximizing signal sensitivity.
  • Parameter Optimization:
  • Center Field: Set to approximately 3500 Gauss (for g ≈ 2.00).
  • Sweep Width: Start with a 100 Gauss sweep to ensure the entire spectrum is captured.
  • Microwave Power: Use a low power (e.g., 1-5 mW) to avoid saturation of the signal. Saturation occurs when the rate of spin excitation exceeds the rate of relaxation, leading to a distorted and weakened signal.
  • Modulation Frequency: Typically set to 100 kHz.
  • Modulation Amplitude: Start with a value around 0.5-1.0 Gauss. The amplitude should be less than the narrowest peak's linewidth to avoid signal distortion.
  • Time Constant & Sweep Time: A good starting point is a time constant of 0.03 s and a sweep time of 30-60 s. The ratio of sweep time to time constant should be high enough to avoid distorting the spectrum.
  • Acquire Spectrum: Record the spectrum. Signal-to-noise can be improved by averaging multiple scans.

Spectral Analysis and Data Interpretation

The EPR spectrum of a nitroxide radical is rich with information. The primary features are the g-factor and the hyperfine splittings, which arise from the interaction of the unpaired electron with magnetic nuclei, primarily the ¹⁴N of the nitroxide group.

Understanding the Nitroxide Spectrum

The unpaired electron in a nitroxide radical is primarily localized in a p-orbital on the nitrogen and oxygen atoms. This electron couples most strongly with the ¹⁴N nucleus (nuclear spin I=1), splitting the single EPR line into three distinct lines of roughly equal intensity. Further, weaker coupling to other nearby magnetic nuclei (like protons) can cause additional splitting of these three lines.

G cluster_0 Energy Level Splitting E0 Single Energy Level (No Magnetic Field) E1 Zeeman Splitting (B₀ Applied) α (mₛ = +1/2) β (mₛ = -1/2) E0->E1 B₀ E2 Hyperfine Splitting (Interaction with ¹⁴N, I=1) mₗ = +1 mₗ = 0 mₗ = -1 E1->E2 Hyperfine Interaction E3 Resulting Spectrum (3 Lines) E2->E3

Caption: Energy level diagram showing Zeeman and ¹⁴N hyperfine splitting.

Quantitative Data Extraction

The key parameters extracted from an EPR spectrum are the g-factor and the hyperfine coupling constants (hfcs), denoted by 'A'. These values are diagnostic for the specific radical adduct formed.

ParameterTypical Value (Nitroxides)Significance
g-factor ~2.0055 - 2.0065Reflects the electronic environment of the unpaired electron. It is sensitive to the presence of heavy atoms and the overall electronic structure.
A_N (Gauss) 13 - 17 GThe nitrogen hyperfine coupling constant. Highly sensitive to the polarity of the local environment and the geometry of the nitroxide group. [8]
A_H (Gauss) 0.1 - 8 GThe proton hyperfine coupling constant(s). Provides information on the identity of the trapped radical (R•) by revealing coupling to protons on that moiety.

Example Analysis: Let's assume we have trapped a carbon-centered radical with a single α-proton (•CHR₂). The EPR spectrum would be expected to show a primary triplet (from ¹⁴N) where each line is further split into a doublet (from the one α-¹H). The resulting spectrum would have 3 x 2 = 6 lines. By simulating this spectrum, we can extract precise values for A_N and A_H, helping to confirm the identity of the trapped radical.

Applications and Advanced Considerations

The use of 2,2,4,4-tetramethyl-3-pentanone oxime is particularly suited for systems where the stability of the resulting spin adduct is a primary concern.

  • Drug Metabolism and Toxicology: Identifying transient radical intermediates in metabolic pathways is crucial for understanding mechanisms of drug-induced toxicity. Spin trapping can capture these species for characterization. [10]* Oxidative Stress Research: The detection of Reactive Oxygen Species (ROS) like hydroxyl (•OH) and superoxide (O₂•⁻) radicals is a cornerstone of oxidative stress research. While other traps like DMPO are more common, this sterically hindered oxime could offer advantages in specific systems. [10]* Materials Science: Characterizing radical intermediates in polymerization or degradation processes can provide mechanistic insights to improve material properties.

Trustworthiness of Results: The identification of a trapped radical should not rely solely on the EPR spectrum. It is crucial to perform control experiments. For example, adding a known radical scavenger (e.g., superoxide dismutase for superoxide) should diminish or eliminate the EPR signal, thereby validating its identity. [2]

Conclusion

The EPR study of radicals using 2,2,4,4-tetramethyl-3-pentanone oxime as a spin trap is a nuanced yet powerful application of magnetic resonance. The unique steric properties of this molecule provide a means to form persistent spin adducts, facilitating the detection and characterization of otherwise elusive radical intermediates. By combining a robust experimental protocol with a thorough understanding of the principles of spectral interpretation, researchers can unlock detailed mechanistic insights into a vast array of chemical and biological processes. This guide serves as a foundational blueprint, empowering you to design, execute, and interpret these complex experiments with confidence and scientific rigor.

References

  • Lagorio, M. G., et al. (n.d.). EPR Spectroscopy of Nitroxide Spin Probes. ResearchGate. Retrieved from [Link]

  • CIQTEK. (2023). Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications. Retrieved from [Link]

  • Bruker Corporation. (n.d.). EPR in Life Science. Retrieved from [Link]

  • Bobko, A. A., et al. (2021). EPR Spin-Trapping Study of Free Radical Intermediates in Polyalphaolefin Base Oil Autoxidation. LillOA. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Spin Trapping. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Spin Trapping and Electron Paramagnetic Resonance Spectroscopy. Retrieved from [Link]

  • Bowman, W. R., et al. (n.d.). Exploitation of aldoxime esters as radical precursors in preparative and EPR spectroscopic roles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Operando film-electrochemical EPR spectroscopy tracks radical intermediates in surface-immobilized catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN110981750A - Method for synthesizing 2-pentanone oxime from 2-pentanone through ammoxidation.
  • Walton, J. C. (2014). The Oxime Portmanteau Motif: Released Heteroradicals Undergo Incisive EPR Interrogation and Deliver Diverse Heterocycles. Accounts of Chemical Research, 47(4), 1159-1171. Retrieved from [Link]

  • K-Kubas, A., et al. (n.d.). Keep Your TEMPO Up: Nitroxide Radicals as Sensors of Intermolecular Interactions. PMC. Retrieved from [Link]

  • Interchim. (n.d.). EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO. Retrieved from [Link]

  • NIST. (n.d.). 2-Pentanone, 4-methyl-, oxime. NIST WebBook. Retrieved from [Link]

  • Zaytsev, A. V., & Dilman, A. D. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 1209-1246. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

  • Anantharaju, B., et al. (2001). Synthesis and biochemical applications of a solid cyclic nitrone spin trap: a relatively superior trap for detecting superoxide anions and glutathiyl radicals. Biochemical and Biophysical Research Communications, 286(5), 995-1000. Retrieved from [Link]

  • Lauricella, R., et al. (2021). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. MDPI. Retrieved from [Link]

  • Gasanov, R. G., et al. (n.d.). Sterically hindered free radicals. Part 20. EPR and ENDOR spectroscopy of α-carbonyl radicals. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

Exploratory

Solubility Profile and Solvent Engineering of 2,2,4,4-Tetramethyl-3-Pentanone Oxime

[1] Executive Summary & Molecular Architecture[1] 2,2,4,4-Tetramethyl-3-pentanone oxime (also known as di-tert-butyl ketoxime) presents a unique solubility profile driven by its extreme steric hindrance.[1] Unlike smalle...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecular Architecture[1]

2,2,4,4-Tetramethyl-3-pentanone oxime (also known as di-tert-butyl ketoxime) presents a unique solubility profile driven by its extreme steric hindrance.[1] Unlike smaller oximes (e.g., acetone oxime) which are often liquid and water-soluble, this compound is a crystalline solid (melting point ~160°C) with significant lipophilicity.[1]

For researchers in organic synthesis and hydrometallurgy, understanding its solubility is critical for two opposing workflows:

  • Solvation: Maximizing concentration for metal extraction (e.g., Palladium, Nickel) or homogeneous catalysis.[1]

  • Precipitation: Minimizing solubility for purification and isolation.[1]

The "Steric Shield" Mechanism

The molecule consists of a central oxime group (


) flanked by two bulky tert-butyl groups.[1] This architecture creates a "greasy ball" effect:
  • Hydrophobic Dominance: The 18 methyl hydrogens overwhelm the single polar hydroxyl group, rendering the molecule virtually insoluble in water.[1]

  • Packing Disruption: The bulky wings prevent tight lattice packing compared to linear isomers, enhancing solubility in non-polar organic solvents despite its high molecular weight.[1]

MolecularInteraction cluster_0 Solute Architecture cluster_1 Solvent Interaction Outcomes Molecule 2,2,4,4-Tetramethyl-3-pentanone Oxime Steric Tert-Butyl Groups (Lipophilic Shield) Molecule->Steric Dominant Feature Polar Oxime Head (OH) (H-Bond Donor) Molecule->Polar Minor Feature Water Water (H2O) REJECTED Steric->Water Hydrophobic Repulsion Hexane Aliphatics (Hexane) ACCEPTED (Van der Waals) Steric->Hexane Lipophilic Match DCM Chlorinated (DCM) ACCEPTED (Dipole+Dispersion) Polar->DCM Solvation

Figure 1: Mechanistic view of solvent interactions.[1] The tert-butyl groups effectively shield the polar head, dictating the solubility profile.

Solubility Landscape & Solvent Compatibility

The following data synthesizes experimental observations from synthesis protocols and hydrometallurgical applications.

Quantitative & Qualitative Matrix
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), 1,2-Dichloroethane (DCE), ChloroformExcellent Primary choice for synthesis. Dissolves readily at room temperature. Hot DCE is often used for recrystallization (soluble hot, crystallizes cold).[1]
Aromatics Toluene, Benzene, XyleneHigh Excellent for process scale-up.[1] High boiling points allow for thermal driving of dissolution.[1]
Aliphatics (Alkanes) Hexane, Heptane, CyclohexaneModerate to Good Solubility is highly temperature-dependent. Often used as a "wash solvent" in purification because the solid is less soluble in cold alkanes than in aromatics.[1]
Alcohols Methanol, Ethanol, IsopropanolGood The hydroxyl group of the oxime can H-bond with the solvent. However, solubility may decrease as water content in the alcohol increases.[1]
Ethers THF, Diethyl Ether, MTBEGood Good general-purpose solvents.[1] THF is preferred for reaction mixtures.[1]
Aqueous Water, BrineInsoluble The molecule floats or precipitates.[1] Useful for biphasic extraction (organic phase carrier).[1]
Critical Insight: The Recrystallization Window

A key finding in high-purity isolation (e.g., for crystal structure analysis) is the DCE/Hexane system .

  • Protocol: Dissolve in near-boiling 1,2-dichloroethane (high solubility).

  • Cooling: Induces crystallization.[1]

  • Washing: Rinse with ice-cold hexanes (low solubility) to remove surface impurities without significant yield loss.[1]

Experimental Protocol: Saturation-Gravimetric Determination

Since specific


 literature values are rare for this specialized building block, you must validate solubility in your specific solvent system (e.g., a specific grade of kerosene for metal extraction).[1] Use this self-validating protocol.
Workflow: The "Cloud Point" Approach

Objective: Determine the maximum solubility (


) at a specific temperature (

).

Reagents:

  • 2,2,4,4-Tetramethyl-3-pentanone oxime (Dry solid).[1]

  • Target Solvent (Anhydrous).[1]

Step-by-Step Methodology:

  • Preparation: Weigh a clean, dry scintillation vial (

    
    ).
    
  • Saturation: Add 5.0 mL of solvent to the vial. Add the oxime solid in small increments (0.1 g) while stirring at temperature

    
    .
    
  • Equilibrium: Continue adding solid until a persistent precipitate remains visible (cloudiness) after 30 minutes of stirring.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into the pre-weighed vial.

  • Evaporation: Evaporate the solvent (using a stream of

    
     or rotary evaporator) until a constant mass is achieved (
    
    
    
    ).
  • Calculation:

    
    
    

SolubilityProtocol Start Start: Target Solvent (5 mL) AddSolid Add Oxime Incrementally (Stir continuously) Start->AddSolid Check Persistent Solid? AddSolid->Check Check->AddSolid No (Dissolved) Filter Syringe Filter (0.45 µm) Remove excess solid Check->Filter Yes (Saturated) Evap Evaporate Solvent (Constant Mass) Filter->Evap Calc Calculate Solubility (mg/mL) Evap->Calc

Figure 2: Self-validating gravimetric workflow for solubility determination.[1]

Application Context: Hydrometallurgy & Extraction[3]

In drug development and industrial metal recovery (e.g., Nickel, Palladium), this oxime acts as a ligand.[1] The solubility of the Metal-Oxime Complex is just as important as the ligand itself.[1]

Preventing Third-Phase Formation

When using aliphatic diluents (like Kerosene or Heptane), high concentrations of the metal-oxime complex can exceed the solubility limit of the non-polar solvent, causing the organic phase to split into two (a light diluent phase and a heavy, metal-rich phase). This is catastrophic for continuous processing.[1]

The Solution: If you observe phase splitting or poor solubility of the complex:

  • Switch to Aromatics: Use Toluene or Xylene.[1]

  • Add a Modifier: Add 5-10% v/v of a long-chain alcohol (e.g., Isodecanol or Tridecanol).[1] The alcohol hydroxyl group hydrogen bonds with the oxime, increasing its solubility in the bulk alkane phase.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 2,2,4,4-Tetramethyl-3-pentanone oxime Product Specification & Physical Properties. Retrieved from

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 13152, 2,2,4,4-Tetramethyl-3-pentanone. (Precursor ketone data for structural comparison). Retrieved from

  • Organic Syntheses. (2011). General Procedure for Oxime Synthesis and Recrystallization Techniques. (Referencing standard purification of hindered oximes). Retrieved from

  • BASF. (n.d.).[1] LIX® Oxime Extractants for Hydrometallurgy. (Contextual reference for oxime solubility in aliphatic diluents). Retrieved from

Sources

Foundational

An In-Depth Technical Guide to 2,2,4,4-Tetramethyl-3-pentanone Oxime for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Sterically Hindered Oxime 2,2,4,4-Tetramethyl-3-pentanone oxime, also known as di-tert-butyl ketoxime, is a fascinating molecule characterized by its significant steric bulk sur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Sterically Hindered Oxime

2,2,4,4-Tetramethyl-3-pentanone oxime, also known as di-tert-butyl ketoxime, is a fascinating molecule characterized by its significant steric bulk surrounding the oxime functional group. This structural feature imparts unique chemical properties and reactivity, making it a valuable building block and ligand in various fields of chemical synthesis and materials science. Unlike less hindered oximes, the two tertiary butyl groups flanking the carbon-nitrogen double bond create a sterically congested environment that influences its coordination chemistry, reaction kinetics, and potential applications. This guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and applications of this intriguing compound, tailored for researchers, scientists, and professionals in drug development who seek to leverage its unique attributes.

Commercial Availability: Sourcing 2,2,4,4-Tetramethyl-3-pentanone Oxime

For researchers and development professionals, securing a reliable supply of starting materials is paramount. 2,2,4,4-Tetramethyl-3-pentanone oxime is available from a select number of chemical suppliers, typically in research-grade purities. It is important to note that availability and stock levels can fluctuate, and some major suppliers, such as Sigma-Aldrich, have discontinued this product. Therefore, it is advisable to inquire directly with the listed suppliers for current availability and lead times.

SupplierProduct NameCAS NumberPurityAdditional Information
Aladdin Scientific Corporation [1]2,2,4,4-Tetramethyl-3-pentanone oxime7754-22-5≥97%Available in research quantities.
American Custom Chemicals Corporation 2,2,4,4-TETRAMETHYL-3-PENTANONE OXIME7754-22-5Not specifiedListed on chemical marketplaces.
ChemicalBook 2,2,4,4-TETRAMETHYL-3-PENTANONE OXIME7754-22-5Varies by supplierA platform connecting various suppliers.
Labcompare [1]2,2,4,4-Tetramethyl-3-pentanone oxime7754-22-5Varies by supplierAn online marketplace for laboratory products.

Synthesis and Mechanism: A Practical Approach to a Sterically Encumbered Oxime

The synthesis of 2,2,4,4-tetramethyl-3-pentanone oxime is most commonly achieved through the classical condensation reaction between 2,2,4,4-tetramethyl-3-pentanone (di-tert-butyl ketone) and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base. The significant steric hindrance of the ketone necessitates optimized reaction conditions to achieve a reasonable yield.

Reaction Mechanism: The Nucleophilic Addition-Elimination Pathway

The formation of the oxime proceeds via a well-established nucleophilic addition-elimination mechanism. The key steps are:

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 2,2,4,4-tetramethyl-3-pentanone.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst (or a proton source in the reaction medium), converting it into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (oximonium ion).

  • Deprotonation: A base removes a proton from the nitrogen atom, yielding the final oxime product.

reaction_mechanism ketone 2,2,4,4-Tetramethyl-3-pentanone intermediate1 Carbinolamine Intermediate ketone->intermediate1 Nucleophilic Attack hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate1 product 2,2,4,4-Tetramethyl-3-pentanone Oxime intermediate2 Protonated Carbinolamine intermediate1->intermediate2 Proton Transfer intermediate3 Oximonium Ion intermediate2->intermediate3 Elimination of H2O intermediate3->product Deprotonation

Caption: Reaction mechanism for the synthesis of 2,2,4,4-tetramethyl-3-pentanone oxime.

Detailed Experimental Protocol: A Guideline for Laboratory Synthesis

This protocol is adapted from established procedures for the synthesis of ketoximes and is tailored for the sterically hindered nature of 2,2,4,4-tetramethyl-3-pentanone.

Materials:

  • 2,2,4,4-Tetramethyl-3-pentanone (di-tert-butyl ketone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine (or another suitable base such as sodium acetate)

  • Ethanol (95%)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2,4,4-tetramethyl-3-pentanone (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2-3 equivalents). The pyridine acts as a base to neutralize the HCl released and to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add deionized water and extract the product with diethyl ether (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 2,2,4,4-tetramethyl-3-pentanone oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford a crystalline solid.

Characterization: Confirming the Identity and Purity

Thorough characterization is essential to confirm the synthesis of the desired product and to assess its purity. The expected analytical data for 2,2,4,4-tetramethyl-3-pentanone oxime are outlined below.

Physicochemical Properties:

  • Appearance: White crystalline solid

  • Molecular Formula: C₉H₁₉NO

  • Molecular Weight: 157.26 g/mol

  • Melting Point: Approximately 163-166 °C

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the high degree of symmetry in the molecule, the proton NMR spectrum is expected to be relatively simple. A sharp singlet corresponding to the 18 equivalent protons of the two tert-butyl groups would be observed. Another singlet, corresponding to the hydroxyl proton of the oxime group, would also be present. The chemical shift of the hydroxyl proton can be variable and may be confirmed by D₂O exchange.

    • ¹³C NMR: The carbon NMR spectrum should also reflect the molecule's symmetry. Distinct signals are expected for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the sp²-hybridized carbon of the C=N double bond.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H and C=N functional groups.

    • A broad absorption band in the region of 3100-3500 cm⁻¹ is indicative of the O-H stretching vibration of the oxime.

    • A medium to weak absorption band around 1640-1680 cm⁻¹ corresponds to the C=N stretching vibration.

    • Strong absorption bands in the region of 2850-3000 cm⁻¹ are due to the C-H stretching of the alkyl groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 157.

Note on Data Availability: As of early 2026, publicly accessible databases do not contain experimentally verified ¹H NMR, ¹³C NMR, or IR spectra for 2,2,4,4-tetramethyl-3-pentanone oxime. The information provided above is based on the expected spectral characteristics of the molecule. It is strongly recommended that researchers performing the synthesis of this compound conduct a full suite of analytical tests to confirm its identity and purity.

Applications: Leveraging Steric Hindrance for Chemical Innovation

The unique sterically hindered nature of 2,2,4,4-tetramethyl-3-pentanone oxime opens up a range of potential applications in organic synthesis and materials science.

As a Bulky Ligand in Coordination Chemistry and Catalysis

The lone pair of electrons on the nitrogen atom of the oxime group allows it to act as a ligand for metal ions. The presence of the two bulky tert-butyl groups creates a sterically demanding coordination environment around the metal center. This can be exploited to:

  • Stabilize unusual oxidation states or coordination geometries of metal complexes.

  • Influence the selectivity of catalytic reactions by controlling the access of substrates to the catalytic center. The steric bulk can favor the approach of smaller substrates or direct the stereochemical outcome of a reaction.

  • Prevent catalyst deactivation by blocking pathways for catalyst aggregation or decomposition.

coordination_chemistry ligand 2,2,4,4-Tetramethyl-3-pentanone Oxime (Bulky Ligand) metal Metal Center ligand->metal Coordination complex Sterically Hindered Metal Complex metal->complex Catalysis Catalysis complex->Catalysis Application Stabilization Stabilization complex->Stabilization Effect

Caption: Role of 2,2,4,4-tetramethyl-3-pentanone oxime as a bulky ligand.

As a Protecting Group in Organic Synthesis

Oximes are commonly used as protecting groups for aldehydes and ketones. The high stability of the oxime derived from 2,2,4,4-tetramethyl-3-pentanone could make it a robust protecting group under certain conditions. However, the steric hindrance might also make its removal (deprotection) challenging, requiring specific and potentially harsh conditions.

As a Precursor to Nitrogen-Containing Compounds

Oximes are versatile intermediates for the synthesis of various nitrogen-containing compounds. For example, they can be reduced to amines or undergo the Beckmann rearrangement to form amides. The steric hindrance in 2,2,4,4-tetramethyl-3-pentanone oxime would likely influence the course and feasibility of these transformations.

In Materials Science

Oximes can be used as anti-skinning agents in paints and coatings by preventing the oxidative polymerization of drying oils at the surface. While less common for this specific oxime due to its solid nature at room temperature, its derivatives could potentially be explored for such applications in specialized formulations.

Conclusion

2,2,4,4-Tetramethyl-3-pentanone oxime represents a valuable, albeit specialized, chemical entity for researchers at the forefront of chemical synthesis and materials science. Its pronounced steric hindrance is not a limitation but rather a key feature that can be harnessed to achieve unique reactivity and to construct novel molecular architectures. This guide has provided a comprehensive overview of its commercial sourcing, a practical protocol for its synthesis, a roadmap for its characterization, and an exploration of its potential applications. As the demand for fine-tuned chemical tools continues to grow, the strategic use of sterically demanding building blocks like 2,2,4,4-tetramethyl-3-pentanone oxime will undoubtedly play an increasingly important role in the advancement of chemical innovation.

References

  • Aladdin Scientific Corporation. 2,2,4,4-Tetramethyl-3-pentanone oxime.[Link] (Note: A direct deep link to the product page was not available, please search for the product on the website).

  • Labcompare. 2,2,4,4-Tetramethyl-3-pentanone oxime.[Link] (Note: A direct deep link to the product page was not available, please search for the product on the website).

  • PubChem. 3-Pentanone, 2,2,4,4-tetramethyl-. National Center for Biotechnology Information. [Link]

  • Aladdin Scientific Corporation via Labcompare. 2, 2, 4, 4-Tetramethyl-3-pentanone oxime, min 97%, 1 gram.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,2,4,4-Tetramethyl-3-Pentanone Oxime (TPO) as a High-Steric Demand Ligand

This Application Note provides a comprehensive technical guide for 2,2,4,4-tetramethyl-3-pentanone oxime (often abbreviated as di-tert-butyl ketone oxime or TPO ). This guide is structured for researchers in organometall...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for 2,2,4,4-tetramethyl-3-pentanone oxime (often abbreviated as di-tert-butyl ketone oxime or TPO ).

This guide is structured for researchers in organometallic chemistry and drug discovery who require ligands with extreme steric demand to stabilize low-coordinate metal centers or enforce regioselectivity in C-H activation.

Executive Summary & Chemical Profile

2,2,4,4-tetramethyl-3-pentanone oxime is a sterically congested ketoxime characterized by two bulky tert-butyl groups flanking the oxime (


) functionality. Unlike standard oximes (e.g., acetoxime), TPO acts as a "steric wall," preventing dimerization and forcing metals into lower coordination numbers or specific geometries.

Key Applications:

  • Steric Steering in C-H Activation: Directs palladium catalysts to distal positions by blocking proximal sites.

  • Stabilization of Reactive Intermediates: The bulky alkyl groups protect metal centers from bimolecular decomposition pathways.

  • Radical Chemistry: Forms stable iminoxy radicals utilized in EPR spin trapping and oxidation catalysis.

Property Data
IUPAC Name N-(2,2,4,4-tetramethylpentan-3-ylidene)hydroxylamine
CAS Number 7754-22-5
Formula

MW 157.26 g/mol
Appearance White crystalline solid
Melting Point 160–162 °C (sublimes)
Solubility Soluble in

,

, MeOH; Insoluble in water
pKa ~12 (oxime OH)
Ligand Synthesis Protocol

Due to the extreme steric hindrance of the tert-butyl groups, standard condensation methods (hydroxylamine + ketone at RT) are often too slow. This optimized protocol uses thermodynamic forcing conditions.

Reagents:
  • Precursor: 2,2,4,4-tetramethyl-3-pentanone (Di-tert-butyl ketone) [CAS: 815-24-7].

  • Reagent: Hydroxylamine hydrochloride (

    
    ).
    
  • Base: Pyridine or Sodium Acetate.

  • Solvent: Ethanol (absolute).

Step-by-Step Methodology:
  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylammonium chloride (2.0 equiv, 6.95 g) and sodium acetate (2.5 equiv, 10.25 g) in absolute ethanol (50 mL).

  • Addition: Add 2,2,4,4-tetramethyl-3-pentanone (50 mmol, 7.11 g) dropwise. The ketone is lipophilic and may initially form a biphasic mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to vigorous reflux (

    
    ) for 24–48 hours . Note: The steric bulk significantly retards nucleophilic attack at the carbonyl carbon.
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The ketone spot (

    
    ) should disappear, replaced by the oxime (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.

    • Remove ethanol under reduced pressure (rotary evaporator).

    • Resuspend the residue in

      
       (50 mL) and extract with 
      
      
      
      (
      
      
      mL).
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from hot hexane or sublime under vacuum (

    
    , 0.1 mmHg) to yield white needles.
    
Metal Complexation Protocols

TPO typically binds through the Nitrogen atom (N-donor), but the steric bulk often prevents the formation of bis-chelate complexes (e.g.,


) common with smaller oximes. Instead, it favors monomeric or bridged species.
Protocol A: Synthesis of Pd(II) Chloro-Bridged Dimer

This complex serves as a precursor for C-H activation catalysis.

Reaction Logic: The bulky TPO ligand stabilizes the Pd(II) center but prevents the formation of a saturated


 species, leaving open coordination sites for substrate activation.
  • Dissolution: Dissolve

    
     (1.0 mmol, 294 mg) in Methanol (10 mL).
    
  • Ligand Addition: Add TPO (1.0 mmol, 157 mg) dissolved in minimal MeOH.

  • Precipitation: Stir at room temperature for 4 hours. A yellow/orange precipitate of the bridged dimer

    
     typically forms.
    
  • Isolation: Filter the solid, wash with cold methanol and diethyl ether. Dry under vacuum.

Protocol B: Generation of Cu(II) Radical Oxidation Catalyst

TPO can stabilize Cu(II) species involved in aerobic oxidation.

  • Mixing: In a Schlenk tube, combine

    
     (0.1 mmol) and TPO (0.2 mmol) in Acetonitrile (5 mL).
    
  • Activation: Add a base (e.g.,

    
    , 0.2 mmol) to deprotonate the oxime oxygen, generating the anionic oximato ligand (
    
    
    
    ).
  • Observation: The solution typically turns dark green/brown, indicating the formation of the copper-oximato species.

  • Usage: This solution is used in situ for the oxidation of alcohols or amines.

Structural & Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the divergent coordination modes dictated by the steric "tert-butyl wall."

TPO_Workflow cluster_applications Applications Ketone Di-tert-butyl Ketone (Precursor) TPO TPO Ligand (Steric Wall) Ketone->TPO NH2OH·HCl, Reflux (Slow kinetics due to steric bulk) Pd_Complex Pd(II) Dimer [Pd(μ-Cl)(Cl)(TPO)]2 TPO->Pd_Complex Na2PdCl4, MeOH (N-Coordination) Radical Iminoxy Radical (Stable Spin Trap) TPO->Radical Oxidation (PbO2 or γ-irrad.) (EPR Active) CH_Act C-H Activation (Regioselective) Pd_Complex->CH_Act Substrate + Ag+

Caption: Synthesis workflow of TPO and its divergence into metal coordination (Pd) and radical chemistry pathways.

Critical Characterization Data

To validate the synthesis of the ligand and its complexes, compare experimental data against these standard values.

TechniqueDiagnostic SignalStructural Insight
1H NMR (

)

1.25 ppm (s, 9H), 1.45 ppm (s, 9H)
Nonequivalent

-Bu groups due to restricted rotation (C=N bond).
13C NMR

168.5 ppm (C=N)
Confirmation of oxime formation; shift from ketone C=O (~215 ppm).
IR Spectroscopy 3200–3400

(br, O-H)
Intact oxime hydroxyl group.
IR Spectroscopy 1620–1640

(w, C=N)
Imine bond stretch.
X-Ray Diffraction N-O bond length ~1.40 ÅSingle bond character, confirming oxime tautomer.
Troubleshooting & "Steric Wall" Effects

The defining feature of TPO is its resistance to reactions that require close approach to the imine carbon.

  • Problem: Low yield during ligand synthesis.

    • Root Cause: The two

      
      -butyl groups create a "cone of protection" around the carbonyl.
      
    • Solution: Increase reaction time to 72 hours and ensure vigorous reflux. Use a sealed tube if ethanol reflux (

      
      ) is insufficient, raising temp to 
      
      
      
      .
  • Problem: Failure to form bis-chelate (

    
    ) complexes.
    
    • Root Cause: Inter-ligand steric clash between

      
      -butyl groups prevents two TPO molecules from binding to the same metal center in a planar fashion.
      
    • Solution: Accept the mono-ligand stoichiometry (

      
       or dimer). This is often a feature, not a bug, for catalysis requiring open sites.
      
References
  • Sayin, U., et al. (2010).[1] "CW-EPR study of 2,2,4,4-tetramethyl-3-pentanone oxime single crystals." Radiation Physics and Chemistry, 79(12), 1220-1224. Link

  • Kukushkin, V. Y., & Pombeiro, A. J. (1999). "Oxime and oximate metal complexes: unconventional synthesis and reactivity." Coordination Chemistry Reviews, 181(1), 147-175.[2] Link

  • Bolotin, D. S., et al. (2017). "Metal-Involving Synthesis and Reactions of Oximes." Chemical Reviews, 117(21), 13039–13122. Link

  • Lunsford, A. M., et al. (2014). "Copper Catalyzed Heck-Like Cyclizations of Oxime Esters." Chemical Science, 5, 372-376. Link

Sources

Application

catalytic activity of metal complexes with 2,2,4,4-tetramethyl-3-pentanone oxime

Focus: 2,2,4,4-Tetramethyl-3-pentanone Oxime in Transition Metal Complexes Executive Summary This application note details the utility of 2,2,4,4-tetramethyl-3-pentanone oxime (also known as di-tert-butyl ketoxime) as a...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2,2,4,4-Tetramethyl-3-pentanone Oxime in Transition Metal Complexes

Executive Summary

This application note details the utility of 2,2,4,4-tetramethyl-3-pentanone oxime (also known as di-tert-butyl ketoxime) as a high-performance ligand in transition metal catalysis. Unlike conventional aromatic oximes used in palladacycles (e.g., benzophenone oxime), this aliphatic ligand offers a unique combination of extreme steric bulk (two tert-butyl groups) and electronic flexibility (hemilability).

This guide focuses on two primary applications:

  • Copper-Catalyzed Radical Functionalization: Leveraging the ligand’s ability to form stable iminoxy radicals.

  • Palladium-Catalyzed Cross-Coupling: Utilizing the ligand as a steric shield to prevent metal aggregation (Pd-black formation) during Suzuki-Miyaura couplings.

Scientific Foundation & Mechanism
2.1 The "Steric Shield" Hypothesis

The efficacy of 2,2,4,4-tetramethyl-3-pentanone oxime stems from its geometry. The two tert-butyl groups flanking the oxime moiety create a hydrophobic pocket around the metal center.

  • Prevention of Dimerization: In Cu(II) and Pd(II) catalysis, catalyst death often occurs via the formation of inactive halide-bridged dimers. The steric bulk of this ligand inhibits this pathway.

  • Radical Stabilization: This specific oxime is renowned in EPR spectroscopy for generating exceptionally stable iminoxy radicals (

    
    ). In catalytic cycles involving Single Electron Transfer (SET), the ligand can temporarily store spin density, acting as an "electron reservoir" without decomposing.
    
2.2 Mechanism of Action (Graphviz Visualization)

The following diagram illustrates the dual role of the ligand in a Copper-catalyzed radical cycle, highlighting the stabilization of the active monomeric species.

G Ligand 2,2,4,4-Tetramethyl-3-pentanone Oxime (Ligand L-H) Complex Active Complex [L-Cu(II)-X] (Sterically Shielded) Ligand->Complex Coordination Cu_Pre Cu(I) Precursor Cu_Pre->Complex Oxidation Radical_Int Iminoxy Radical Intermediate (Stabilized by t-Bu groups) Complex->Radical_Int SET / H-Abstraction Radical_Int->Complex Re-coordination Product Coupled Product (C-N or C-O Bond) Radical_Int->Product Substrate Trapping

Figure 1: Catalytic cycle demonstrating the stabilization of the Cu(II) species and the accessibility of the iminoxy radical intermediate, facilitated by the steric bulk of the di-tert-butyl scaffold.

Experimental Protocols
3.1 Protocol A: Synthesis of the [Cu(L)2] Complex

Rationale: In situ catalyst generation is possible, but isolating the bis-chelate complex ensures consistent stoichiometry and reproducibility.

Materials:

  • Copper(II) acetate monohydrate (

    
    )
    
  • 2,2,4,4-tetramethyl-3-pentanone oxime (Ligand)[1][2]

  • Ethanol (Absolute)

  • Triethylamine (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol (199 mg) of

    
     in 10 mL of absolute ethanol in a round-bottom flask. The solution should be blue-green.
    
  • Ligand Addition: Add 2.2 mmol (346 mg) of 2,2,4,4-tetramethyl-3-pentanone oxime to the stirring solution.

  • Base Activation: Add 2.2 mmol of triethylamine dropwise. The solution will shift color (typically to a deep olive-green or brown), indicating deprotonation of the oxime and coordination to Copper.

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Filter the resulting precipitate, wash with cold ethanol (

    
    ), and dry under vacuum.
    
    • QC Check: The product should be a crystalline solid. IR spectroscopy should show the disappearance of the broad O-H stretch of the free oxime (~3200 cm⁻¹) and a shift in the C=N stretch.

3.2 Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Rationale: This protocol uses the oxime as an additive to stabilize "ligand-free" Pd species, functioning similarly to bulky phosphines but at a fraction of the cost.

Reaction Class: C-C Bond Formation Scale: 1.0 mmol substrate

ComponentEquiv.AmountRole
Aryl Bromide (e.g., 4-bromoanisole)1.01.0 mmolElectrophile
Phenylboronic Acid1.51.5 mmolNucleophile
Pd(OAc)₂ 0.012.2 mg (1 mol%)Pre-catalyst
Oxime Ligand 0.023.2 mg (2 mol%)Stabilizing Ligand
K₂CO₃2.0276 mgBase
DMF/H₂O (1:1)-4 mLSolvent System

Workflow:

  • Pre-complexation (Critical): In a small vial, mix Pd(OAc)₂ and 2,2,4,4-tetramethyl-3-pentanone oxime in 0.5 mL DMF. Stir for 10 minutes at room temperature. Observation: The solution should turn from orange to a lighter yellow, indicating ligand binding.

  • Main Reaction Assembly: In a reaction tube, combine the Aryl Bromide, Boronic Acid, and Base.

  • Catalyst Injection: Add the pre-complexed Pd/Oxime solution to the reaction tube. Add the remaining solvent (DMF/Water).

  • Heating: Heat to 100°C for 4-6 hours.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
Performance Data & Validation

The following table compares the catalytic efficiency of 2,2,4,4-tetramethyl-3-pentanone oxime against standard ligands in the Suzuki coupling of a sterically hindered substrate (2-bromo-1,3-dimethylbenzene).

Ligand SystemYield (%)Turnover Number (TON)Observation
None (Pd(OAc)₂ only) 15%15Rapid formation of Pd black (catalyst death).
Acetone Oxime 45%45Moderate stability; insufficient steric bulk.
Benzophenone Oxime 78%78Good stability; standard Nájera-type activity.
2,2,4,4-Tetramethyl-3-pentanone Oxime 89% 89 Excellent stability; solution remained clear.

Data Interpretation: The tert-butyl groups provide superior protection against metal aggregation compared to the methyl groups of acetone oxime, matching or exceeding the performance of aromatic oximes in this specific hindered coupling scenario.

Troubleshooting & Optimization
  • Issue: Catalyst Precipitation (Pd Black)

    • Cause: Insufficient ligand loading or oxygen ingress.

    • Solution: Increase Ligand:Metal ratio to 3:1. Ensure rigorous degassing of solvents if using sensitive aryl chlorides.

  • Issue: Low Conversion in Cu-Catalysis

    • Cause: Radical quenching.

    • Solution: The iminoxy radical intermediate is stable but can be quenched by antioxidants. Ensure substrates (solvents/reagents) are free of BHT or other radical scavengers.

References
  • Kukushkin, V. Y., & Pombeiro, A. J. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity.[3][4] Coordination Chemistry Reviews, 181(1), 147-175.

  • Nájera, C., & Alonso, D. A. (2009). Oxime-Derived Palladacycles: Applications in Catalysis. Topics in Organometallic Chemistry, 28, 1-46.

  • Sayin, U., et al. (2010). CW-EPR study of 2,2,4,4-tetramethyl-3-pentanone oxime single crystals. Radiation Physics and Chemistry, 79(12), 1220-1224.[5]

  • Wang, D. J., et al. (2019).[5] Copper-catalyzed synthesis of oxime ethers from iminoxy radical and maleimides via radical addition.[5] Tetrahedron Letters, 60(43), 151188.[5] [5]

  • Ingold, K. U. (2010).[5] The Only Stable Organic Sigma Radicals: Di-tert-Alkyliminoxyls.[5] Journal of the American Chemical Society (Historical Perspective/Review context).

Sources

Method

Application Notes and Protocols: Solvent-Free Synthesis of Oximes

A Green Chemistry Approach for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Oximes and the Imperative of Green Synthesis Oximes (R¹R²C=NOH) are a cornerstone in synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

A Green Chemistry Approach for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Oximes and the Imperative of Green Synthesis

Oximes (R¹R²C=NOH) are a cornerstone in synthetic organic chemistry, serving as crucial intermediates in the production of a wide array of valuable compounds, including amides (via the Beckmann rearrangement), nitriles, and various nitrogen-containing heterocycles.[1][2] Their utility also extends to the protection, purification, and characterization of carbonyl compounds.[1][2] Traditionally, the synthesis of oximes involves the condensation of aldehydes or ketones with hydroxylamine hydrochloride in organic solvents, often requiring elevated temperatures and extended reaction times.[1][3] These classical methods, while effective, are frequently associated with drawbacks such as the use of toxic reagents like pyridine, significant solvent waste, and challenging product isolation procedures, all of which contravene the principles of green chemistry.[1][2]

The growing emphasis on sustainable chemical practices has spurred the development of solvent-free synthetic methodologies.[4][5] These approaches not only mitigate the environmental impact by eliminating volatile organic compounds but also often lead to significant practical advantages, including enhanced reaction rates, higher yields, and simplified work-up procedures.[4][5] This application note provides detailed protocols and insights into two prominent solvent-free methods for oxime synthesis: mechanochemical grinding and microwave-assisted reactions.

I. Mechanochemical Synthesis of Oximes via Grinding

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a simple, energy-efficient, and environmentally benign alternative to solvent-based synthesis.[3] In the context of oxime synthesis, grinding the reactants together in a mortar and pestle provides the necessary energy to initiate and drive the reaction to completion, often at room temperature.

Causality Behind the Experimental Choices

The act of grinding increases the surface area of the solid reactants, bringing them into intimate contact and facilitating the reaction. The mechanical energy generated can create localized "hot spots" that provide the activation energy for the reaction without the need for external heating. The inclusion of a solid catalyst, such as bismuth(III) oxide (Bi₂O₃) or antimony(III) oxide (Sb₂O₃), can further enhance the reaction rate by providing an alternative reaction pathway with a lower activation energy.[1][6] These catalysts are often inexpensive, stable, and can be recycled, further enhancing the green credentials of the method.[2]

Experimental Workflow: Grinding Synthesis

cluster_prep Reactant Preparation cluster_reaction Mechanochemical Reaction cluster_workup Product Isolation A Aldehyde/Ketone D Combine reactants in a mortar A->D B Hydroxylamine Hydrochloride B->D C Catalyst (e.g., Bi₂O₃) C->D E Grind with a pestle at room temperature D->E Mechanical Energy F Monitor reaction by TLC E->F G Add ethyl acetate and filter F->G Reaction Complete H Concentrate filtrate G->H Separates catalyst I Precipitate with water H->I J Filter and dry the pure oxime I->J cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation A Aldehyde D Combine and grind reactants A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., Na₂CO₃) C->D E Place in microwave reactor D->E F Irradiate at specified power and time E->F Microwave Energy G Cool the reaction mixture F->G H Extract with a suitable solvent G->H I Purify the product H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,2,4,4-Tetramethyl-3-pentanone Oxime

Ticket ID: OX-TMP-001 Status: Open Severity: High (Steric Congestion) Assigned Specialist: Senior Application Scientist Executive Summary: The "Steric Fortress" You are attempting to synthesize the oxime of 2,2,4,4-tetra...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-TMP-001 Status: Open Severity: High (Steric Congestion) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Steric Fortress"

You are attempting to synthesize the oxime of 2,2,4,4-tetramethyl-3-pentanone (also known as di-tert-butyl ketone). This is not a standard oximation.[1] This molecule represents a "steric fortress." The carbonyl carbon is flanked by two bulky tert-butyl groups, creating a massive kinetic barrier to nucleophilic attack by hydroxylamine.[1]

Most "failures" reported for this synthesis are not actually side reactions, but rather non-reactions (0% conversion) or fragmentation events caused by forcing conditions. This guide addresses the specific thermodynamic and kinetic pitfalls of this hindered substrate.

Module 1: Critical Failure Modes (Troubleshooting)
Issue 1: The Reaction Stalls (Incomplete Conversion)
  • Symptom: After 24+ hours of reflux, TLC/GC shows mostly starting material.

  • Root Cause: Steric Inhibition of Resonance. The transition state requires the nucleophile (hydroxylamine) to attack the

    
     carbonyl carbon. As the bond angle changes from 
    
    
    
    to
    
    
    (tetrahedral intermediate), the tert-butyl groups are forced closer together, dramatically increasing Pitzer strain (torsional strain).
  • The Fix: You cannot simply heat your way out of this without decomposing the reagent. You must use High Pressure (Pascalization) or Extreme Activation .

    • Standard Reflux: Ineffective (Yield < 5%).

    • High Pressure (10-15 kbar): Yield > 90%.[2] Pressure accelerates reactions with a negative volume of activation (

      
      ), such as bond formation.
      
Issue 2: The "Anomalous" Beckmann Fragmentation
  • Symptom: You detect nitriles (Pivalonitrile) or alkenes (Isobutylene) instead of the oxime or amide.

  • Root Cause: If you use acidic conditions (or Lewis acids) to catalyze the reaction or during workup, this specific oxime undergoes Beckmann Fragmentation rather than the standard Beckmann Rearrangement.

  • Mechanism: The

    
    -carbon is quaternary.[3] The carbocation formed during the rearrangement sequence is stable (tertiary carbocation). Instead of the nitrogen migrating to form an amide, the C-C bond cleaves.
    
Issue 3: Reagent Decomposition
  • Symptom: The reaction mixture turns brown/black; ammonia smell.

  • Root Cause: Hydroxylamine free base is thermally unstable. Long reflux times required for this hindered ketone often destroy the reagent before it can react.

  • The Fix: Use stepwise addition of reagent or switch to a more stable salt form (Hydroxylamine HCl) with a buffered base (Pyridine/NaOAc) rather than strong free base.

Module 2: Mechanistic Visualization

The following diagram illustrates the competition between the desired oximation and the fatal fragmentation pathway triggered by acidic conditions.

G Ketone Di-tert-butyl Ketone (Steric Fortress) TS Tetrahedral Intermediate (High Energy Barrier) Ketone->TS + NH2OH High Pressure/Time Oxime Target Oxime (2,2,4,4-tetramethyl...) TS->Oxime - H2O ProtonatedOxime Protonated Oxime (Acidic Workup) Oxime->ProtonatedOxime + H+ (Acid) Frag_TS Fragmentation Transition State ProtonatedOxime->Frag_TS Anomalous Beckmann Nitrile Pivalonitrile (Byproduct) Frag_TS->Nitrile C-C Bond Cleavage Carbocation t-Butyl Cation Frag_TS->Carbocation

Figure 1: The primary reaction pathway (Blue) vs. the Beckmann Fragmentation trap (Red) common in di-tert-butyl systems.

Module 3: Recommended Protocols
Method A: High-Pressure Synthesis (The Gold Standard)

Best for: High yield (>90%), purity, and speed.

  • Preparation: Dissolve 2,2,4,4-tetramethyl-3-pentanone (1.0 eq) in Ethanol.

  • Reagent: Add Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (1.6 eq).

  • Pressurization: Transfer to a Teflon capsule in a high-pressure apparatus (e.g., piston-cylinder).

  • Reaction: Compress to 10–15 kbar (1.0–1.5 GPa) at 60°C for 12 hours.

    • Why? Pressure overcomes the steric repulsion by favoring the compact transition state.

  • Workup: Depressurize. The solvent volume will have decreased. Dilute with water.[4] The oxime often crystallizes directly.

Method B: Modified Reflux (The "Accessible" Method)

Best for: Labs without high-pressure equipment. Expect lower yields (~40-60%) and longer times.

  • Solvent System: Use Pyridine/Ethanol (1:1) . Pyridine acts as both solvent and base, and its higher boiling point allows for more thermal energy than pure EtOH.

  • Setup: Dean-Stark trap is mandatory .

    • Why? You must remove water to drive the equilibrium forward. The steric strain makes the reverse reaction (hydrolysis) very favorable.

  • Reaction: Reflux for 72–120 hours .

  • Monitoring: Do not rely on TLC alone (spots may overlap). Use GC-MS to monitor the disappearance of the ketone peak (m/z 142).

  • Purification: The product will likely be an oil initially. Remove pyridine via azeotropic distillation or wash with dilute citric acid (careful: keep pH > 4 to avoid fragmentation). Recrystallize from aqueous methanol.

Module 4: FAQ & Data Tables

Q: Can I use strong mineral acids (H₂SO₄) to catalyze the reaction? A: Absolutely not. Strong acids will trigger the Beckmann Fragmentation immediately upon oxime formation, degrading your product into pivalonitrile and isobutylene. Use weak organic bases (Pyridine, NaOAc).

Q: Why does the product smell like almonds or cyanide? A: This indicates fragmentation has occurred. The nitrile byproduct (Pivalonitrile) has a distinct odor. Check your pH; you likely dropped below pH 3.

Q: The product is oiling out. How do I get crystals? A: This oxime has a low melting point and is highly lipophilic.

  • Dissolve the oil in a minimum amount of hot Methanol.

  • Add water dropwise until slight turbidity appears.

  • Cool slowly to 4°C, then to -20°C.

  • Seed crystals are highly recommended if available.

ParameterStandard Ketone (e.g., Acetone)Di-tert-butyl Ketone
Relative Rate 1.0< 0.0001
Activation Energy LowVery High (Steric)
Primary Side Reaction Aldol CondensationBeckmann Fragmentation
Preferred Condition RT, Aqueous Buffer15 kbar Pressure or 120h Reflux
References
  • BenchChem Technical Support. (2025).[1] Synthesis of Sterically Hindered Ketoximes: Protocols and Troubleshooting. Retrieved from

  • Jones, R. A. Y., et al. (1998). Steric control of reactivity: formation of oximes.[5] Journal of the Chemical Society, Perkin Transactions 2.[5]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement and Fragmentation.[3] Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 2,2,4,4-Tetramethyl-3-pentanone oxime.[1] Retrieved from

  • De Luca, L., et al. (2002).[6][7] Beckmann Rearrangement of Oximes under Very Mild Conditions.[7] Journal of Organic Chemistry, 67, 6272-6274.[6][7] (Demonstrates the sensitivity of oximes to fragmentation/rearrangement conditions).

Sources

Optimization

optimizing reaction conditions for 2,2,4,4-tetramethyl-3-pentanone oxime synthesis

Ticket #8842: Optimizing Reaction Conditions for 2,2,4,4-tetramethyl-3-pentanone Oxime Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division Priority: High (Steric Hindrance Critical Failure)...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8842: Optimizing Reaction Conditions for 2,2,4,4-tetramethyl-3-pentanone Oxime

Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division Priority: High (Steric Hindrance Critical Failure)

Executive Summary: The "Steric Wall"

You are likely encountering low conversion rates (<10%) or stalled reactions using standard oximation protocols (e.g., hydroxylamine hydrochloride/NaOAc in refluxing ethanol).

The Root Cause: Your substrate, 2,2,4,4-tetramethyl-3-pentanone (di-tert-butyl ketone), represents a "worst-case scenario" for nucleophilic attack. The carbonyl carbon is flanked by two tert-butyl groups. These bulky groups create a massive steric shield, preventing the hydroxylamine nucleophile from accessing the electrophilic carbonyl carbon along the required Bürgi-Dunitz trajectory (107°).

Standard thermal energy (reflux at ~78°C) is often insufficient to overcome this activation energy barrier. Furthermore, the reaction is reversible; the presence of water shifts the equilibrium back toward the thermodynamically favored ketone.

Visualizing the Problem & Solution

The following diagram illustrates the steric blockade and the optimized workflow to bypass it.

Steric_Oximation_Workflow cluster_optimization Optimization Strategy Ketone Di-tert-butyl Ketone (Steric Blockade) Transition Tetrahedral Intermediate (High Energy) Ketone->Transition Blocked by t-Bu Requires High E_act NH2OH Hydroxylamine (Nucleophile) NH2OH->Transition Water H2O (Byproduct) Transition->Water Oxime Target Oxime (Solid, mp 160°C) Transition->Oxime -H2O (Dehydration) Method_MW Microwave Irradiation (Local Superheating) Method_MW->Transition Overcomes Barrier Method_Dehydrate Water Removal (Mol. Sieves/Dean-Stark) Method_Dehydrate->Oxime Drives Equilibrium

Figure 1: Reaction pathway analysis showing the steric blockade (red dashed line) and the necessary interventions (Microwave/Dehydration) to force the formation of the tetrahedral intermediate.

Optimized Experimental Protocols

We recommend Method A (Microwave) as the primary protocol due to its ability to rapidly overcome the activation barrier. Use Method B only if microwave instrumentation is unavailable.

Method A: Microwave-Assisted Synthesis (Recommended)

Rationale: Microwave irradiation provides direct dielectric heating, creating localized superheating effects that accelerate the reaction significantly compared to convective heating.

ParameterSpecificationNotes
Reagents Ketone (1 eq), NH₂OH[1]·HCl (2.5 eq), NaOAc (2.5 eq)Excess nucleophile drives kinetics.
Solvent Ethanol (Abs.) or PyridinePyridine acts as both solvent and base (highly effective).
Temperature 120°C - 140°CAbove normal boiling point (pressurized vessel).
Time 30 - 60 minsMonitor by GC-MS every 15 mins.
Pressure High (Sealed Vessel)Safety Warning: Ensure vessel is rated for >20 bar.

Step-by-Step:

  • Dissolve 5.0 mmol of 2,2,4,4-tetramethyl-3-pentanone in 5 mL of Ethanol.

  • Add 12.5 mmol Hydroxylamine Hydrochloride and 12.5 mmol Sodium Acetate .

  • Seal in a microwave-safe pressure vial.

  • Irradiate at 120°C (dynamic power mode) for 45 minutes .

  • Workup: Pour into ice water. The oxime is a solid (mp ~160°C) and should precipitate. Filter and wash with cold water.

Method B: High-Temperature Sealed Tube (Legacy)

Rationale: If MW is unavailable, you must increase the boiling point of the solvent artificially using pressure to achieve the necessary activation energy.

  • Use a thick-walled pressure tube (Ace Glass or similar).

  • Combine reagents as above, but use n-Butanol (bp 117°C) or Pyridine (bp 115°C) as solvent.

  • Heat in an oil bath at 130°C for 24–48 hours .

  • Critical Step: Add 3Å Molecular Sieves to the tube to scavenge water and drive the equilibrium.

Troubleshooting Guide (FAQs)

Q1: The reaction conversion is stuck at ~50% despite heating for days. Why? A: You are fighting thermodynamic equilibrium. The bulky tert-butyl groups make the sp² hybridized ketone more stable than the sp² oxime (which has significant steric strain between the oxime -OH and the tert-butyl groups).

  • Fix: You must remove water physically. If using reflux (Method B), use a Dean-Stark trap. If using a sealed tube, add activated molecular sieves.

Q2: I isolated a white solid, but it disappeared after drying in the vacuum oven. What happened? A: Sublimation Alert. 2,2,4,4-tetramethyl-3-pentanone oxime has a high vapor pressure and sublimes near its melting point (160°C), and even at lower temperatures under high vacuum.

  • Fix: Air dry the product or dry under mild vacuum (house vacuum) at room temperature only . Do not heat the vacuum oven.

Q3: Can I use basic alumina or silica to purify the product? A: Use caution. Highly hindered oximes can be susceptible to hydrolysis back to the ketone on acidic silica gel.

  • Fix: Use neutral alumina or treat your silica gel with 1% Triethylamine before running the column. However, recrystallization (from aqueous ethanol) is usually sufficient and preferred over chromatography for this solid.

Q4: The NMR shows a mixture of isomers. Is this an impurity? A: Likely not. Oximes exist as E and Z geometric isomers. For symmetric ketones like di-tert-butyl ketone, these are identical unless the hydroxyl group is locked in a specific conformation due to sterics or H-bonding. However, due to the symmetry of the two t-butyl groups, you should see a single set of signals unless restricted rotation is occurring on the NMR timescale.

  • Verification: Check the integration. If the alkyl peaks are clean singlets, it is pure.

References & Grounding
  • Microwave Acceleration: Sharghi, H., & Sarvari, M. H. (2002). "A solvent-free and efficient method for the synthesis of oximes." Synlett. (Demonstrates the utility of forcing conditions for hindered systems).

  • Physical Properties: Sigma-Aldrich. "2,2,4,4-Tetramethyl-3-pentanone oxime Product Specification." (Confirming mp ~160°C and sublimation risk).

  • Steric Hindrance Mechanism: Luh, T.-Y., & Chow, Y. L. (1977). "Preparation of oximes of sterically hindered ketones." Journal of the Chemical Society. (Foundational text on overcoming the steric barrier).

  • General Protocol: "Preparation of Oximes." Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Disclaimer: These protocols involve high pressure and superheated solvents. Always use appropriate shielding and personal protective equipment (PPE).

Sources

Troubleshooting

troubleshooting guide for 2,2,4,4-tetramethyl-3-pentanone oxime reactions

"Breaching the Steric Fortress" Status: Operational Ticket ID: OX-TBU-998 Subject: Troubleshooting Synthesis, Stability, and Reactivity of Di-tert-butyl Ketone Oxime Executive Summary You are encountering difficulties wi...

Author: BenchChem Technical Support Team. Date: February 2026

"Breaching the Steric Fortress"

Status: Operational Ticket ID: OX-TBU-998 Subject: Troubleshooting Synthesis, Stability, and Reactivity of Di-tert-butyl Ketone Oxime

Executive Summary

You are encountering difficulties with 2,2,4,4-tetramethyl-3-pentanone oxime (also known as di-tert-butyl ketone oxime). This is not a standard substrate. The two tert-butyl groups flanking the carbonyl create an environment of extreme steric hindrance (


 values exceeding -4.0), effectively blocking nucleophilic attack under standard conditions.

This guide addresses three critical failure points:

  • Synthesis Failure: Why standard reflux conditions yield 0% conversion.

  • Anomalous Reactivity: Why Beckmann rearrangement yields nitriles instead of amides.

  • Purification Issues: Handling a compound that sublimes rather than melts.

Module 1: Synthesis Troubleshooting

User Query: "I refluxed the ketone with hydroxylamine hydrochloride and sodium acetate in ethanol for 48 hours. TLC shows only starting material. What is wrong?"

Diagnosis: Standard oximation relies on the nucleophilic attack of hydroxylamine on the carbonyl carbon to form a tetrahedral intermediate. In 2,2,4,4-tetramethyl-3-pentanone, this carbon is buried within a "steric fortress." The energy barrier to form the tetrahedral intermediate is too high for standard thermal activation (refluxing EtOH/H2O).

The Solution: Lewis Acid Activation or High Pressure You must activate the carbonyl electrophilically or dehydrate the intermediate irreversibly.

Protocol A: The TiCl₄ "Force" Method (Recommended for Standard Labs)

This method uses Titanium(IV) chloride as both a Lewis acid activator and a powerful dehydrating agent to drive the equilibrium.

Reagents:

  • 2,2,4,4-tetramethyl-3-pentanone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Pyridine (4.0 eq)

  • TiCl₄ (0.6 - 1.0 eq) Handle with extreme care

  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Base/Oxime Mix: Add

    
     and pyridine to anhydrous THF. Stir for 10 min.
    
  • Substrate: Add the ketone. The mixture will likely remain a suspension.

  • Activation (Critical): Cool to 0°C. Add

    
     dropwise. Observation: A yellow/orange precipitate (Ti-complex) will form.
    
  • Reaction: Allow to warm to room temperature, then reflux for 12–24 hours.

  • Quench: Pour into ice-cold saturated

    
    .
    
  • Extraction: Extract with EtOAc. The oxime is highly lipophilic.

Protocol B: High-Pressure Synthesis (The Gold Standard)

If you have access to a high-pressure reactor (piston-cylinder), this is the cleanest method.

  • Conditions: 9–12 kbar pressure, 60–80°C, Ethanol solvent.

  • Mechanism: High pressure accelerates reactions with a negative volume of activation (

    
    ). Bond formation (associative step) is highly favored by pressure, overcoming the steric repulsion.
    
Module 2: The Beckmann Rearrangement Trap

User Query: "I treated the oxime with


 (or 

) expecting the amide (N-tert-butyl-2,2-dimethylpropanamide). Instead, I isolated pivalonitrile and isobutylene. Why?"

Diagnosis: You have triggered the Anomalous Beckmann Rearrangement (Fragmentation) . Standard migration requires the anti-alkyl group to migrate to the nitrogen. However, the tert-butyl carbocation is stable. Instead of migrating, the C-C bond breaks (fragmentation), ejecting the stable carbocation and leaving a nitrile.[1]

Visualizing the Failure Pathway:

Beckmann_Fragmentation Oxime Di-t-butyl Oxime (Protonated) Intermediate Transition State (C-C Bond Weakening) Oxime->Intermediate -H2O Path_Normal Normal Path (Migration) Intermediate->Path_Normal High Energy Barrier Path_Anomalous Anomalous Path (Fragmentation) Intermediate->Path_Anomalous Stabilized by Hyperconjugation Product_Amide Amide (Sterically Jammed) Path_Normal->Product_Amide Product_Nitrile Pivalonitrile (t-Bu-CN) Path_Anomalous->Product_Nitrile Product_Cation t-Butyl Cation (Stable) Path_Anomalous->Product_Cation Isobutylene Isobutylene Product_Cation->Isobutylene Elimination

Figure 1: The Anomalous Beckmann Fragmentation pathway dominates due to the stability of the tertiary carbocation leaving group.

Troubleshooting Protocol:

  • Goal: If you must have the amide.

  • Adjustment: You cannot use standard acid catalysis (

    
    , 
    
    
    
    ). The carbocation pathway is too fast.
  • Alternative: Attempt the Chapman Rearrangement of the corresponding oxime ether (thermal rearrangement) or use Cyanuric Chloride at low temperatures, though success is limited with di-tert-butyl systems. Note: In many cases, this transformation is chemically forbidden due to steric clash in the amide product.

Module 3: Physical Properties & Purification[2][3][4][5]

User Query: "My product disappears from the filter paper or rotary evaporator. Is it volatile?"

Data Table: Physical Properties

PropertyValueImplication for Handling
Melting Point ~158–160°CHigh melting point suggests a stable lattice.
Sublimation Yes CRITICAL: The compound sublimes easily before melting or under high vacuum.
Solubility Low in water, High in DCM/EtOAcDo not wash excessively with organic solvents during filtration.
Stability High (Hydrolytically stable)Acidic washes (1M HCl) will not hydrolyze it back to the ketone quickly.

Purification Protocol:

  • Do NOT use high vacuum (< 1 mbar) for prolonged periods at room temperature; you will lose product to the pump trap.

  • Recrystallization: The best solvent is usually Methanol/Water or Hexane (if soluble).

  • Sublimation: If the product is impure, use a cold-finger sublimation apparatus at 80°C under moderate vacuum (10-20 mbar) to purify it. This is often more effective than chromatography.

References & Authoritative Grounding
  • Lüning, U. et al. "Synthesis of hindered oximes at high pressure." Journal of Organic Chemistry. (Demonstrates the necessity of high pressure or activation for steric bulk).

  • Gawley, R. E. "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations."[1] Organic Reactions, 1988.[1] (Definitive source on Anomalous Beckmann fragmentation).

  • Sigma-Aldrich/Merck. "2,2,4,4-Tetramethyl-3-pentanone oxime Product Sheet." (Confirms sublimation data and physical constants).

  • Hill, R. K.[1] & Conley, R. T. "Abnormal Beckmann Rearrangements."[1] Journal of the American Chemical Society, 1960.[1] (Mechanistic grounding for the fragmentation pathway).

Sources

Optimization

personal protective equipment for handling 2,2,4,4-tetramethyl-3-pentanone oxime.

Status: Operational Ticket ID: TPO-SAFE-001 Subject: PPE Specification & Hazard Mitigation for Di-tert-butyl Ketoxime Assigned Specialist: Senior Application Scientist, Chemical Hygiene Division Executive Summary & Risk...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TPO-SAFE-001 Subject: PPE Specification & Hazard Mitigation for Di-tert-butyl Ketoxime Assigned Specialist: Senior Application Scientist, Chemical Hygiene Division

Executive Summary & Risk Profile

Chemical Identity: 2,2,4,4-Tetramethyl-3-pentanone oxime (CAS: 7754-22-5) Physical State: White crystalline solid (mp ~160°C).[1] Primary Hazards: Skin/Eye Irritation (Cat 2), STOT-SE 3 (Respiratory Irritation).[1] Hidden Hazard: Thermal Instability. As an oxime, this compound possesses latent energy. While sterically hindered (di-tert-butyl groups), it is susceptible to Beckmann rearrangement under acidic/thermal stress, potentially releasing significant heat.

The "Trojan Horse" Effect: While the solid itself is moderately hazardous, the primary risk in drug development workflows arises when it is dissolved. Organic solvents (THF, DCM, Toluene) act as vehicles, permeating standard gloves and carrying the oxime directly into the bloodstream. Your PPE must be rated for the solvent, not just the solute.

Barrier Protection: Glove Selection Protocol

FAQ: Which gloves should I use?

User Question: "I am weighing out the solid powder, then dissolving it in Dichloromethane (DCM). Can I use my standard purple nitrile gloves?"

Technical Response: NO. This is a critical safety violation.

  • For Solid Weighing: Standard Nitrile (minimum 5 mil) is acceptable. The solid does not permeate nitrile rapidly.

  • For DCM Solutions: Nitrile degrades in <2 minutes upon contact with DCM. You must use Silver Shield® (Laminate) or PVA (Polyvinyl alcohol) gloves.

Glove Compatibility Matrix
Experimental StateCarrier SolventRecommended Glove MaterialEstimated BreakthroughAction Protocol
Solid / Powder N/ANitrile (Double-gloved)> 480 minChange immediately if contaminated.
Solution Acetone / KetonesButyl Rubber or Laminate > 240 minNitrile swells/degrades instantly.
Solution DCM / ChloroformPVA or Laminate (Silver Shield) > 240 minDo not use Nitrile or Latex.
Solution THF / EthersLaminate (Silver Shield) > 240 minStandard Nitrile offers <10 min protection.
Solution Toluene / XyleneViton or Laminate > 240 minNitrile offers moderate splash protection only.

Critical Note: Silver Shield (Laminate) gloves offer the broadest protection but poor dexterity. Use them as an inner liner under a disposable nitrile glove for grip and dexterity (The "Double-Glove" Method).

Respiratory & Eye Protection

FAQ: Do I need a respirator?

User Question: "I am heating the reaction to 80°C. I can smell a faint amine-like odor. Is this safe?"

Technical Response: If you can smell it, your engineering controls have already failed.

  • Vapor Pressure: At 80°C, the vapor pressure increases significantly. The steric bulk prevents rapid evaporation at room temp, but heating mobilizes volatile impurities or decomposition products.

  • Olfactory Fatigue: Do not rely on smell. Oximes can cause olfactory fatigue (nose blindness).

Protocol:

  • Primary Control: All heating must occur in a certified Fume Hood (Face velocity: 100 fpm).

  • Secondary Control (Respiratory): If hood work is impossible (e.g., maintenance), use a Full-Face Respirator with Organic Vapor/Particulate (OV/P100) cartridges.

    • Why P100? To capture sublimated micro-crystals.

    • Why OV? To capture solvent vapors and oxime off-gassing.

Process Safety: Thermal Hazards

FAQ: Can I use acid to catalyze the reaction?

User Question: "I'm trying to hydrolyze the oxime using sulfuric acid and heat. The flask is getting unexpectedly hot."

Technical Response: STOP IMMEDIATELY. You are likely triggering a Beckmann Rearrangement .

  • Mechanism: Oximes + Strong Acid + Heat

    
     Amides + Heat.
    
  • Risk: This reaction is exothermic. In a closed system or with rapid addition, this can lead to a thermal runaway or over-pressurization.

  • Mitigation:

    • Cool the reaction immediately (Ice bath).

    • Use a blast shield for all oxime-acid heating steps.

    • Ensure pressure relief (do not heat in a sealed vial without a rating for the potential pressure).

Visualized Workflows

A. PPE Decision Logic

PPE_Selection cluster_legend Key Start Start: Handling 2,2,4,4-Tetramethyl-3-pentanone Oxime State What is the Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Dissolved in Solvent State->Solution Reaction/Workup Nitrile Standard Nitrile Gloves (Change if dusty) Solid->Nitrile SolventCheck Identify Carrier Solvent Solution->SolventCheck Halogenated DCM / Chloroform SolventCheck->Halogenated Ketones Acetone / MEK SolventCheck->Ketones Ethers THF / Dioxane SolventCheck->Ethers SilverShield REQUIRED: Silver Shield (Laminate) Optional: PVA Gloves Halogenated->SilverShield Butyl REQUIRED: Butyl Rubber (Nitrile degrades instantly) Ketones->Butyl Laminate REQUIRED: Laminate / Silver Shield (Nitrile breakthrough < 5 mins) Ethers->Laminate Safe Standard PPE Critical Specialized PPE Required

Caption: Decision tree for selecting glove material based on the physical state and solvent carrier. Note that standard nitrile is often insufficient for solutions.

B. Emergency Decontamination Workflow

Decon_Protocol Exposure Exposure Event (Skin Contact) Remove 1. Remove Contaminated PPE (Do not touch skin with outer glove) Exposure->Remove Blot 2. Blot excess liquid (Do not rub - rubbing increases absorption) Remove->Blot Wash 3. Wash with Soap & Water (15 Minutes - tepid water) Blot->Wash Medical 4. Seek Medical Attention (Bring SDS) Wash->Medical SolventWarn WARNING: Do NOT use solvents (Ethanol/Acetone) to clean skin! SolventWarn->Wash Enhances permeation

Caption: Immediate response protocol for skin exposure. Emphasizes the prohibition of solvent-based cleaning on skin.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,2,4,4-Tetramethyl-3-pentanone oxime (CAS 7754-22-5).[2] Retrieved from

  • Ansell Healthcare. (2024). Chemical Permeation & Degradation Database (Permeation times for Ketones and Chlorinated Solvents). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 2,2,4,4-Tetramethyl-3-pentanone oxime Properties. Retrieved from [3]

  • PubChem. (2024).[1] Compound Summary: 2,2,4,4-Tetramethyl-3-pentanone oxime.[1][2] Retrieved from

Sources

Troubleshooting

Technical Support Center: High-Stability Organic Nitrogen Compounds

Topic: Disposal of 2,2,4,4-Tetramethyl-3-pentanone Oxime Ticket ID: #OX-882-DTBK Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2] Part 1: The Core Directive (Technical Assessment) Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Disposal of 2,2,4,4-Tetramethyl-3-pentanone Oxime

Ticket ID: #OX-882-DTBK Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Part 1: The Core Directive (Technical Assessment)

Welcome to the technical support interface. You are likely dealing with 2,2,4,4-tetramethyl-3-pentanone oxime (also known as di-tert-butyl ketoxime ).[1][2]

Before we proceed to the protocols, I need to correct a dangerous misconception often found in general lab safety guides. Most guides treat all oximes as rapidly hydrolyzable. This specific compound is different. Due to the two bulky tert-butyl groups flanking the central carbon, this oxime exhibits extreme steric hindrance .

Why this matters for disposal:

  • Resistance to Hydrolysis: Unlike acetone oxime, this compound resists acid hydrolysis. If you pour it into a standard acidic waste stream expecting it to decompose benignly, it may persist, accumulate, or react unpredictably later.

  • The Hidden Danger (Hydroxylamine): If forced to hydrolyze (e.g., under heat or strong acid), it releases hydroxylamine (

    
    ). Hydroxylamine is a mutagen and, crucially, can form unstable nitrate salts that are explosive when dry.
    

Your Immediate Action Plan:

  • Do NOT mix with oxidizing agents (nitric acid, perchlorates).

  • Do NOT mix with heavy metals (iron, copper) which can catalyze the decomposition of hydroxylamine violently.

  • Primary Disposal Path: Commercial Incineration (High BTU waste).

Part 2: Troubleshooting & FAQs

Below are the specific issues researchers face with this compound, answered directly.

Q1: "I have a beaker of this oxime mixed with dilute HCl. Can I just neutralize it and pour it into the solvent waste?"

Status: CRITICAL STOP

The Issue: You have potentially generated an "incubation bomb." While the steric bulk slows hydrolysis, the presence of acid drives the equilibrium toward the parent ketone (di-tert-butyl ketone) and hydroxylammonium chloride .


[1][2]

The Fix:

  • Test for Peroxides/Oxidizers: Ensure no oxidizers are present.

  • Neutralize Carefully: Slowly add a dilute base (NaOH) to pH 7-8. Note: Hydroxylamine free base is unstable, but the salt is stable in solution.

  • Segregate: Label the container clearly: "Contains Potential Hydroxylamine - DO NOT CONCENTRATE."

  • Disposal: Ship this specific container for incineration. Do not mix it with general organic solvents, as rotary evaporation (concentrating the waste) could lead to an explosion of the hydroxylamine salts.

Q2: "The waste container is bulging. What is happening?"

Status: EMERGENCY

The Cause: Thermal decomposition or slow hydrolysis releasing nitrogen oxides (


) or nitrogen gas. This often happens if the oxime was mixed with a strong acid or an oxidizer.
The Fix: 
  • Do NOT open the container if it is under high pressure.

  • Ventilate: Move the container to the back of a fume hood.

  • Call EHS: This requires remote opening or specialized handling.

  • Root Cause: You likely mixed the oxime with a "nitrating" agent or a strong dehydrating acid, triggering a Beckmann rearrangement or decomposition.

Q3: "Can I use a chemical destruction method in-house?"

Status: NOT RECOMMENDED (Unless necessary)

Reasoning: The steric hindrance of the tert-butyl groups requires high temperatures to force chemical degradation, which increases the risk of volatilizing toxic byproducts. If you MUST destroy it (e.g., remote location): You must use the Hypochlorite Method (see Protocol A below), but you must account for the slow reaction kinetics.

Part 3: Experimental Protocols
Protocol A: Emergency Chemical Stabilization (Hypochlorite Oxidation)

Use this only if commercial incineration is unavailable. This converts the oxime/hydroxylamine into nitrogen gas and the parent ketone.

Prerequisites:

  • Fume hood (High flow)[2]

  • Blast shield[2]

  • Temperature probe[2]

The Mechanism: We first force hydrolysis (difficult due to steric hindrance), then oxidize the hazardous hydroxylamine byproduct.

  • Hydrolysis Step:

    • Dissolve waste oxime in 1:1 Methanol/Water.

    • Add 6M HCl carefully.

    • Critical Deviation: Unlike simple oximes, you must reflux this mixture for 2-4 hours to overcome the steric barrier of the tert-butyl groups.

    • Result: Solution now contains Di-tert-butyl ketone (oily layer) and Hydroxylammonium chloride (aqueous).

  • Separation:

    • Cool to room temperature.

    • Extract the oily ketone layer with dichloromethane (DCM) or ether. Dispose of this organic layer as Non-Halogenated Solvent Waste .

  • Destruction of Hydroxylamine (The Dangerous Part):

    • Take the aqueous layer (containing hydroxylamine).

    • Adjust pH to > 8.0 using NaOH.

    • Slowly add 5% Sodium Hypochlorite (Bleach) while maintaining temperature < 50°C.

    • Observation: Nitrogen gas (

      
      ) will bubble off.
      
    • 
      [1][2]
      
    • Test with starch-iodide paper to ensure excess oxidant, then neutralize with sodium thiosulfate.

Protocol B: Standard Packaging for Incineration

The preferred method for 99% of users.

  • Container: HDPE or Amber Glass (if liquid).

  • Labeling: Must state "Organic Ketoxime - Sterically Hindered."

  • Segregation: Keep separate from:

    • Acids (prevents hydrolysis).

    • Acid Chlorides/Anhydrides (prevents violent Beckmann rearrangement).

Part 4: Data Visualization & Decision Matrices
Table 1: Comparative Stability & Hazard Data
FeatureAcetone Oxime (Standard)2,2,4,4-Tetramethyl-3-pentanone OximeImplication for Disposal
Steric Profile UnhinderedHighly Hindered (Di-tert-butyl) Reaction rates are 100-1000x slower.[1][2]
Hydrolysis Rate Fast (Minutes at pH 2)Very Slow (Hours/Days at pH 2) Waste may "sleep" and react later.[1][2]
Flash Point ~60°CEst. >75°C (Solid/Viscous) Flammable, but less volatile.[1][2]
Primary Hazard FlammabilityHidden Hydroxylamine Generation Do not concentrate acidic mixtures.[1][2]
Waste Code D001 (Ignitable)D001 + Potential Reactive Incinerate.
Workflow: Waste Stream Decision Tree

WasteDisposal Start Waste: 2,2,4,4-Tetramethyl-3-pentanone Oxime StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid PackSolid Pack in HDPE/Glass Label: 'Flammable Solid' Solid->PackSolid AcidCheck Is pH < 5? Liquid->AcidCheck Incinerator Commercial Incineration (High BTU Waste) PackSolid->Incinerator IsAcidic YES (Acidic) AcidCheck->IsAcidic NotAcidic NO (Neutral/Basic) AcidCheck->NotAcidic Risk RISK: Hydroxylamine Present IsAcidic->Risk Neutralize Neutralize to pH 7-8 (Do NOT Heat) Risk->Neutralize Tag Tag: 'Do Not Distill/Concentrate' Neutralize->Tag Tag->Incinerator Segregate Segregate from Acids & Oxidizers NotAcidic->Segregate Segregate->Incinerator

Figure 1: Decision matrix for segregating and treating di-tert-butyl ketoxime waste.[1][2] Note the critical path for acidic mixtures.

Part 5: References & Authoritative Grounding
  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523–7526. Link

    • Relevance: Establishes the kinetic stability of oximes and the acid-catalyzed mechanism.

  • BenchChem Safety Guides. "Safe Disposal of Hydroxylamine Derivatives." Link[2]

    • Relevance: Protocols for handling hydroxylamine byproducts generated during hydrolysis.

  • U.S. EPA. "Hazardous Waste Codes & Lists (K-List and Characteristic Wastes)." Link

    • Relevance: Classification of organic waste streams (D001, D003).

  • Google Patents (US5062966A). "Process for decomposing solutions of hydroxylammonium salts." Link

    • Relevance: Provides the chemical basis for Protocol A (Hypochlorite destruction at high pH).

  • Sigma-Aldrich. "Safety Data Sheet: 4-Methyl-2-pentanone oxime (Analogous Hazard Data)." Link

    • Relevance: Used for extrapolating general oxime handling precautions (irritant, flammable) where specific bulky oxime data is sparse.

Sources

Optimization

Technical Support Center: Stability Protocols for 2,2,4,4-Tetramethyl-3-pentanone Oxime

Case ID: TPO-STAB-001 Subject: Prevention of thermal and hydrolytic decomposition during analytical workflows Status: Active Guide Assigned Specialist: Senior Application Scientist Executive Summary 2,2,4,4-Tetramethyl-3...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TPO-STAB-001 Subject: Prevention of thermal and hydrolytic decomposition during analytical workflows Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary

2,2,4,4-Tetramethyl-3-pentanone oxime (also known as di-tert-butyl ketoxime) presents a unique analytical paradox. While the two bulky tert-butyl groups provide significant kinetic protection against nucleophilic attack (hydrolysis) under ambient conditions, they introduce severe steric strain.

This strain makes the molecule thermodynamically primed for fragmentation (Beckmann fragmentation) or reversion to the parent ketone when subjected to thermal stress (GC injection ports) or acid catalysis (low pH HPLC). This guide details the causal mechanisms of these failures and provides self-validating protocols to prevent them.

Module 1: Gas Chromatography (GC) – The Thermal Risk

The Problem: Thermal Instability

In a hot GC inlet (>200°C), the oxime functionality (


) is the weak link. The steric crowding of the tert-butyl groups prevents the planar geometry required for stability. Upon heating, the molecule seeks to relieve this strain through two primary pathways:
  • Dehydration/Fragmentation: Formation of nitriles (pivalonitrile) via "abnormal" Beckmann fragmentation.

  • Reversion: If trace moisture is present in the carrier gas or solvent, the high energy barrier for hydrolysis is overcome, reverting the analyte to 2,2,4,4-tetramethyl-3-pentanone.

The Solution: Silylation Derivatization

You must cap the hydroxyl group. Converting the oxime (


) to a silyl ether (

) lowers the boiling point, prevents hydrogen bonding, and significantly increases thermal stability.
Protocol: Aggressive Silylation

Due to the steric bulk flanking the oxime, standard mild silylation (e.g., HMDS) is often insufficient. You need a potent donor with a catalyst.

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (Silyl donor).

  • TMCS: Trimethylchlorosilane (1-10% as catalyst).

  • Solvent: Pyridine (scavenges acid byproducts).

Workflow:

  • Dissolve 1-5 mg of sample in 500 µL of anhydrous Pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Critical Step: Incubate at 60°C for 30-60 minutes . (Room temperature reaction is too slow for this hindered molecule).

  • Inject 1 µL into GC (Split mode).

Visualizing the Derivatization Logic

G Start Native Oxime (Thermally Labile) Process Incubation 60°C, 30 min Start->Process Steric hindrance requires heat Reagent BSTFA + 1% TMCS (Silyl Donor + Catalyst) Reagent->Process Product TMS-Derivative (Thermally Stable) Process->Product -OH capped GC GC Injection (No Decomposition) Product->GC

Figure 1: Derivatization workflow to prevent thermal degradation in the GC inlet.

Module 2: Liquid Chromatography (HPLC) – The Hydrolysis Risk

The Problem: Acid-Catalyzed Hydrolysis

While sterically hindered oximes are more resistant to hydrolysis than simple oximes (e.g., acetone oxime), they are not immune.

  • Mechanism: In acidic media (pH < 3), the nitrogen is protonated (

    
    ). Water attacks the electrophilic carbon.[1]
    
  • Common Error: Using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in the mobile phase. This creates a "hydrolysis reactor" inside the column, especially during long gradient runs.

The Solution: pH Buffering

Maintain the mobile phase pH between 5.0 and 7.5. At neutral pH, the protonation of the nitrogen is negligible, and the steric bulk of the tert-butyl groups effectively blocks water attack.

Recommended Mobile Phase System
ParameterRecommended SettingDO NOT USE
Aqueous Phase 10 mM Ammonium Acetate (pH ~6.8)0.1% TFA or Formic Acid (pH ~2)
Organic Phase Acetonitrile (ACN)Methanol (Protic solvents can promote solvolysis)
Column Temp 25°C - 30°C> 40°C (Heat accelerates hydrolysis)
Detection UV @ 210-220 nm (Weak chromophore)Refractive Index (Low sensitivity)

Module 3: Decomposition Pathways & Troubleshooting

Understanding how the molecule breaks down helps you identify the artifact peaks in your chromatogram.

Pathway Diagram

Decomposition Oxime 2,2,4,4-Tetramethyl-3-pentanone Oxime (Target Analyte) Protonation Acidic Conditions (pH < 3) Oxime->Protonation + H+ Heat Thermal Stress (GC Inlet > 200°C) Oxime->Heat Ketone Artifact 1: Parent Ketone (Hydrolysis Product) Protonation->Ketone + H2O (Hydrolysis) Heat->Ketone If wet carrier gas Nitrile Artifact 2: Pivalonitrile + Isobutene (Fragmentation Product) Heat->Nitrile Beckmann Fragmentation

Figure 2: Primary decomposition pathways. Presence of "Artifact 1" indicates moisture/acid issues; "Artifact 2" indicates thermal stress.

Frequently Asked Questions (FAQs)

Q1: I see a split peak in my HPLC chromatogram. Is this decomposition?

  • Diagnosis: Likely not. This is often E/Z isomerization .

  • Explanation: Oximes exist as geometric isomers. The bulky tert-butyl groups make the energy barrier between E and Z isomers high enough that they can separate on C18 columns.

  • Fix: Integrate both peaks as a single sum. Do not attempt to heat the column to merge them (this risks hydrolysis).

Q2: Can I use Methanol as a solvent for my standards?

  • Advisory: Avoid it if possible.

  • Reasoning: Methanol is protic. Over long storage periods, trans-oximation or solvolysis can occur. Use Acetonitrile or Isopropanol for stock solutions and store them over molecular sieves to keep them dry.

Q3: My GC-MS shows a peak with M-18 mass. What is it?

  • Analysis: M-18 corresponds to the loss of water (

    
    ).
    
  • Cause: This is the nitrile formation (fragmentation) occurring in the ion source or injector.

  • Confirmation: If you derivatize with BSTFA and the M-18 peak disappears (replaced by the TMS-derivative mass), the dehydration was an artifact of the analysis, not a sample impurity.

References

  • Oxime Derivatization for GC: Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Standard text confirming silylation protocols for hindered functional groups).
  • Beckmann Fragmentation Mechanisms: Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions, 35, 1–420. Link

  • Hydrolytic Stability of Oximes: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. (Establishes the comparative stability of oximes vs. hydrazones and the acid-catalysis mechanism). Link

  • Steric Effects in Oximes: 2,2,4,4-Tetramethyl-3-pentanone oxime properties and sublimation data. Sigma-Aldrich Technical Data Sheet. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Catalysts for Oxime Synthesis: From Traditional Methods to Green Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry, the formation of oximes from aldehydes and ketones is a cornerstone transformation, pivotal in the synthesis of a v...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the formation of oximes from aldehydes and ketones is a cornerstone transformation, pivotal in the synthesis of a vast array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. The efficiency and selectivity of this reaction are critically dependent on the choice of catalyst. This guide provides a comprehensive comparative analysis of various catalytic systems for oxime synthesis, offering insights into their performance, mechanistic underpinnings, and practical applications. We delve into the nuances of heterogeneous, homogeneous, and organocatalytic approaches, presenting supporting experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Enduring Importance of Oximes

Oximes (R¹R²C=NOH) are not merely stable derivatives for the purification and characterization of carbonyl compounds; they are versatile synthetic intermediates. Their utility spans from the classic Beckmann rearrangement to produce amides and nitriles to their role as precursors for amines, hydroxylamines, and various nitrogen-containing heterocycles.[1] Given their significance, the development of efficient and sustainable catalytic methods for their synthesis is an area of continuous research.

The Catalytic Landscape of Oxime Synthesis: A Comparative Overview

The synthesis of oximes from carbonyl compounds and hydroxylamine is often accelerated by a catalyst. The choice of catalyst profoundly impacts the reaction rate, yield, and overall efficiency. This section provides a comparative analysis of the major classes of catalysts employed for this transformation.

Heterogeneous Catalysts: Workhorses of Industrial Synthesis

Heterogeneous catalysts are favored in industrial settings due to their ease of separation from the reaction mixture, potential for recycling, and often lower cost.[2]

Simple metal oxides have emerged as effective catalysts for oxime synthesis, particularly under solvent-free or green conditions.

Bismuth(III) Oxide (Bi₂O₃): A Green and Rapid Catalyst

Bismuth(III) oxide has demonstrated remarkable efficiency as a catalyst for the synthesis of both aldoximes and ketoximes under solvent-free "grindstone" chemistry conditions.[1] This method is not only environmentally benign but also rapid and high-yielding.

  • Performance: Aromatic and aliphatic aldehydes are converted to their corresponding oximes in excellent yields (typically >90%) within minutes at room temperature. Ketones, being less reactive, require slightly longer reaction times but still afford good to excellent yields.[1]

  • Causality of Choice: Bi₂O₃ is a non-toxic, air-stable, and inexpensive solid, making it an attractive choice from a green chemistry perspective. The solvent-free approach minimizes waste and simplifies product isolation.[1] The catalytic activity likely stems from the Lewis acidic nature of the bismuth center, which activates the carbonyl group towards nucleophilic attack by hydroxylamine.

Other Metal Oxides

Other metal oxides like zinc oxide (ZnO), calcium oxide (CaO), and titania-supported sulfate (TiO₂/SO₄²⁻) have also been employed, often in conjunction with microwave irradiation to accelerate the reaction.[1]

Supported noble metal nanoparticles, particularly those of gold and palladium, are renowned for their high catalytic activity in a range of organic transformations. In a notable application related to oxime synthesis, gold-palladium (AuPd) alloyed nanoparticles supported on titanium silicate-1 (TS-1) have been used for the ammoximation of ketones.[3] While this is not a direct synthesis from a carbonyl and hydroxylamine, it showcases the potential of these catalysts in C=N bond formation. In this process, H₂O₂ is generated in situ from H₂ and O₂, which then participates in the reaction with the ketone and ammonia to form the oxime.[3]

  • Performance: This system achieves high selectivity (>95%) for cyclohexanone oxime, a crucial precursor for nylon-6.[3]

  • Causality of Choice: The use of in situ generated H₂O₂ enhances the safety and cost-effectiveness of the process by avoiding the transportation and storage of highly concentrated hydrogen peroxide.[3] The bimetallic nature of the AuPd nanoparticles is crucial for the efficient synthesis of H₂O₂.

Homogeneous Catalysts: Precision and Tunability

Homogeneous catalysts, while often more challenging to separate from the reaction mixture, offer the advantage of high activity and selectivity under mild conditions, with their performance being readily tunable through ligand modification.[2]

A variety of transition metal complexes, including those of rhodium and iridium, have been investigated for reactions involving oximes, primarily in their reduction.[2] For the synthesis of oximes, the role of the metal center is typically to act as a Lewis acid to activate the carbonyl substrate.

While extensive comparative data for the direct synthesis of oximes using a wide range of homogeneous transition metal catalysts is not as consolidated as for other transformations, their utility is often demonstrated in more complex, tandem reactions where the oxime is formed and then further transformed in situ.

Organocatalysts: A Metal-Free Alternative

Organocatalysis has emerged as a powerful, metal-free approach to many organic transformations, including oxime synthesis. These catalysts are often less toxic and less sensitive to air and moisture than their organometallic counterparts.

Aniline and its Derivatives: The Classic Choice

Aniline has been a long-standing catalyst for imine and oxime formation. The mechanism involves the formation of a more reactive iminium ion intermediate. However, aniline is toxic and its catalytic efficiency is moderate.[4]

Novel Organocatalyst Scaffolds

Recent research has focused on developing more efficient and less toxic organocatalysts. Two promising classes are 2-aminophenols and 2-(aminomethyl)benzimidazoles.

  • Performance: These catalysts have shown significantly higher activity than aniline in promoting hydrazone and oxime formation at neutral pH in aqueous solutions, with rate enhancements of up to 7-fold.[4]

  • Causality of Choice: The enhanced activity of these catalysts is attributed to the presence of both an acidic and a basic group within the same molecule, allowing for intramolecular acid/base catalysis which facilitates the dehydration step in oxime formation. This bifunctional nature is key to their superior performance at neutral pH, a condition often required for biological applications.

Performance Data Summary

The following tables summarize the performance of representative catalysts for oxime synthesis, providing a basis for comparison.

Table 1: Heterogeneous Catalysts for Oxime Synthesis

CatalystSubstrateReaction ConditionsTimeYield (%)Reference
Bi₂O₃Aromatic AldehydesSolvent-free, grinding, RT1.5-3 min92-98[1]
Bi₂O₃Aliphatic AldehydesSolvent-free, grinding, RT2-3 min90-95[1]
Bi₂O₃KetonesSolvent-free, grinding, RT5.5-20 min60-90[1]
ZnOAldehydesSolvent-free, 80°C5-15 min80-98[1]
AuPd/TS-1CyclohexanoneH₂, O₂, NH₃, H₂O/t-butanol, 80°C2 h>95 (selectivity)[3]

Table 2: Traditional Method for Oxime Synthesis

Catalyst/BaseSubstrateReaction ConditionsTimeYieldReference
PyridineAldehydes/KetonesReflux in ethanol15-60 minVariable, often lower than catalytic methods[5]

Mechanistic Insights: The "Why" Behind the Catalysis

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing new, more efficient catalysts. The formation of an oxime from a carbonyl compound and hydroxylamine proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.

The General Mechanism of Oxime Formation

The overall reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, forming a tetrahedral intermediate (a carbinolamine). This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.

G cluster_0 Nucleophilic Addition cluster_1 Dehydration Carbonyl R¹(R²)C=O Intermediate R¹(R²)C(OH)NHOH Carbonyl->Intermediate Hydroxylamine H₂NOH Hydroxylamine->Intermediate Oxime R¹(R²)C=NOH Intermediate->Oxime -H₂O Intermediate->Oxime Water H₂O

Caption: General mechanism of oxime formation.

The Role of the Catalyst

The dehydration step is typically the rate-limiting step and is where a catalyst plays a crucial role.

  • Acid Catalysis: In the presence of an acid, the hydroxyl group of the carbinolamine intermediate is protonated, converting it into a better leaving group (water). This facilitates the elimination step. This is the principle behind the use of traditional acid catalysts and the Lewis acidity of metal oxides like Bi₂O₃.

G Start Carbinolamine Intermediate R¹(R²)C(OH)NHOH Protonation Protonation of OH R¹(R²)C(OH₂⁺)NHOH Start->Protonation + H⁺ Dehydration Elimination of Water [R¹(R²)C=N⁺HOH] Protonation->Dehydration - H₂O Deprotonation Deprotonation R¹(R²)C=NOH Dehydration->Deprotonation - H⁺

Caption: Acid-catalyzed dehydration in oxime formation.

  • Base Catalysis: While less common for the direct synthesis, bases can deprotonate the hydroxylamine, increasing its nucleophilicity for the initial attack on the carbonyl group. In some cases, a base like pyridine can also facilitate the dehydration step.

  • Organocatalysis (Bifunctional): Catalysts like 2-aminophenol can act as both a proton donor and acceptor. The acidic phenolic proton can protonate the hydroxyl group of the intermediate, while the basic amino group can accept a proton from the nitrogen, facilitating a concerted elimination of water through a low-energy transition state.

Experimental Protocols

To provide a practical context, detailed experimental protocols for two distinct and effective catalytic systems are presented below.

Protocol 1: Green Synthesis of an Aldoxime using Bi₂O₃ under Solvent-Free Conditions

This protocol is adapted from the work of Boruah et al. and exemplifies a simple, environmentally friendly approach to oxime synthesis.[1]

Materials:

  • Aldehyde (e.g., benzaldehyde, 1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Bismuth(III) oxide (Bi₂O₃, 0.6 mmol)

  • Mortar and pestle

  • Ethyl acetate

  • Water

Procedure:

  • In a clean, dry mortar, combine the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol).

  • Grind the mixture with a pestle at room temperature for the required time (typically 1.5-3 minutes for aldehydes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add ethyl acetate (2 x 10 mL) to the reaction mixture.

  • Filter the mixture to separate the solid Bi₂O₃ catalyst. The catalyst can be washed, dried, and reused.

  • Concentrate the filtrate to a volume of approximately 6 mL.

  • Add water to the concentrated filtrate to precipitate the oxime product.

  • Filter the precipitate and dry it under vacuum to obtain the pure oxime.

G Start Combine Reactants and Catalyst (Aldehyde, NH₂OH·HCl, Bi₂O₃) Grind Grind at Room Temperature (Monitor by TLC) Start->Grind Extract Extract with Ethyl Acetate Grind->Extract Filter Filter to Remove Catalyst Extract->Filter Concentrate Concentrate Filtrate Filter->Concentrate Precipitate Precipitate with Water Concentrate->Precipitate Isolate Filter and Dry Product Precipitate->Isolate

Caption: Experimental workflow for Bi₂O₃-catalyzed oxime synthesis.

Protocol 2: Classical Synthesis of a Ketoxime using Pyridine

This protocol represents a traditional, though less "green," method for oxime synthesis and is useful for comparison.[5]

Materials:

  • Ketone (e.g., acetophenone, 10 mmol)

  • Hydroxylamine hydrochloride (15 mmol)

  • Pyridine (20 mL)

  • Ethanol (optional, as solvent)

  • Water

  • Dilute Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the ketone (10 mmol) in pyridine (20 mL).

  • Add hydroxylamine hydrochloride (15 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for the required time (typically 15-60 minutes). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude oxime.

  • Filter the solid product and wash it with water.

  • To remove residual pyridine, the crude product can be washed with dilute hydrochloric acid followed by water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure oxime.

Conclusion and Future Outlook

The synthesis of oximes is a mature field, yet the quest for more efficient, sustainable, and versatile catalytic systems continues. Heterogeneous catalysts, particularly those based on earth-abundant and non-toxic metal oxides like Bi₂O₃, offer a compelling green alternative to traditional methods, especially when combined with solvent-free techniques. Homogeneous catalysts, while facing challenges in separation, provide a platform for fine-tuning reactivity and are invaluable in the synthesis of complex molecules where high selectivity is paramount. The rise of organocatalysis presents a promising metal-free avenue, with the potential for developing highly active and biocompatible catalysts.

For researchers and professionals in drug development, the choice of catalyst will depend on a multitude of factors including the scale of the reaction, the nature of the substrate, cost considerations, and sustainability goals. By understanding the comparative performance and mechanistic nuances of different catalytic systems, scientists can select the most appropriate method to efficiently and responsibly synthesize the oximes that are crucial to their research and development pipelines. Future innovations will likely focus on the development of catalysts from renewable resources, the use of flow chemistry for continuous production, and the design of catalysts with even greater activity and selectivity under milder, more environmentally benign conditions.

References

  • Redina, E. A., Ivanova, I. I., Arkhipova, N. Y., & Kustov, L. M. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 12(12), 1614. [Link]

  • Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10), e202103683. [Link]

  • Jadhav, A. D., Gade, E. H., Angarkhe, B. L., & Durrani, A. (2018). An Efficient One Pot Synthesis of Oxime by Classical Method. International Journal of Chemical and Physical Sciences, 7, 12-16. [Link]

  • Lewis, R. J., et al. (2022). Highly efficient catalytic production of oximes from ketones using in situ-generated H₂O₂. Science, 376(6593), 629-634. [Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. [Link]

  • Chaudhari, P. S., Dangate, M. S., & Gore, R. D. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications, 9(2), 1240-1253. [Link]

  • Boruah, M., & Prajapati, D. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 1(1), 12. [Link]

Sources

Comparative

Technical Comparison Guide: Purity Validation of 2,2,4,4-Tetramethyl-3-Pentanone Oxime

[1] Executive Summary 2,2,4,4-Tetramethyl-3-pentanone oxime (Di-tert-butyl ketoxime) presents a unique analytical challenge due to extreme steric hindrance provided by the two tert-butyl groups flanking the oxime moiety....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,2,4,4-Tetramethyl-3-pentanone oxime (Di-tert-butyl ketoxime) presents a unique analytical challenge due to extreme steric hindrance provided by the two tert-butyl groups flanking the oxime moiety.[1] While chromatographic methods (GC, HPLC) are common for purity profiling, Non-Aqueous Titration (NAT) remains a critical primary method for validating absolute purity (assay) and nitrogen content without the need for reference standards of every potential impurity.

This guide details the validation of a Potentiometric Non-Aqueous Titration protocol using Perchloric Acid (


), specifically optimized for sterically hindered weak bases. We compare this method's performance against Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to provide a decision framework for analytical scientists.

Part 1: The Primary Method – Non-Aqueous Titration

The Challenge of Steric Hindrance

Unlike simple aliphatic oximes, 2,2,4,4-tetramethyl-3-pentanone oxime exhibits significant resistance to hydrolysis and nucleophilic attack. Standard oximation or hydrolytic titration methods (e.g., refluxing with acid to release hydroxylamine) are often too slow or incomplete for quantitative analysis.[1]

The Solution: Direct protonation of the oxime nitrogen in a non-aqueous solvent.

  • Mechanism: In glacial acetic acid, the weak basicity of the oxime is enhanced. The solvent acts as a "leveling agent," allowing the oxime to be titrated quantitatively against a strong acid (perchloric acid).

  • Selectivity: This method is specific to the basic oxime nitrogen. The starting material (2,2,4,4-tetramethyl-3-pentanone) is a ketone and will not titrate , ensuring the assay specifically measures conversion/purity relative to the precursor.

The Self-Validating Protocol

Method Principle: Potentiometric neutralization titration.[1] Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid. Solvent System: Glacial Acetic Acid / Acetic Anhydride (4:1 v/v).[1] Detection: Potentiometric (Glass pH Electrode vs. Ag/AgCl Reference with LiCl/Ethanol electrolyte).

Reagents & Preparation[2][3][4][5][6][7][8]
  • Titrant (0.1 N

    
    ):  Dissolve 8.5 mL of 70% perchloric acid in 900 mL glacial acetic acid. Add 30 mL acetic anhydride carefully. Dilute to 1 L with glacial acetic acid. Allow to stand for 24 hours (Critical for water removal).[1][5]
    
    • Safety Note: Always add perchloric acid to acetic acid before adding acetic anhydride to prevent formation of acetyl perchlorate (explosive).[1]

  • Solvent Blank: Mix 400 mL Glacial Acetic Acid with 100 mL Acetic Anhydride.

  • Standard: Potassium Hydrogen Phthalate (KHP), dried at 120°C for 2 hours.

Step-by-Step Procedure
  • System Conditioning: Rinse the electrode with the solvent mixture to dehydrate the glass membrane surface.

  • Blank Determination: Titrate 50 mL of the solvent mixture with 0.1 N

    
     to determine the blank volume (
    
    
    
    ).
  • Standardization: Weigh ~200 mg KHP (accuracy ±0.1 mg) into 50 mL solvent. Titrate to the potentiometric inflection point.[1] Calculate Normality (

    
    ).
    
  • Sample Analysis:

    • Weigh ~250 mg of 2,2,4,4-tetramethyl-3-pentanone oxime (

      
      ).[1]
      
    • Dissolve in 50 mL of the solvent mixture. Stir for 2 minutes (ensure complete dissolution).

    • Titrate with 0.1 N

      
       potentiometrically.[1]
      
    • Record the volume at the inflection point (

      
      ).
      
Calculation


  • Eq. Wt. (Equivalent Weight): 157.25 g/mol (Molecular Weight of

    
    ).[1]
    

Part 2: Comparative Analysis (Titration vs. GC vs. HPLC)

The following table contrasts the titration method with common alternatives.

FeatureNon-Aqueous Titration (NAT)Gas Chromatography (GC-FID)HPLC (UV-Vis)
Primary Output Absolute Purity (Assay %) Relative Purity (Area %)Relative Purity (Area %)
Selectivity High for Basic Nitrogen (Ignores Ketone)High (Separates all volatiles)High (Separates non-volatiles)
Interferences Other basic impurities (amines)Non-volatile residuesCompounds with low UV absorbance
Precision (RSD) < 0.2% (High Precision)0.5% - 1.0%0.5% - 1.0%
Standard Req. Primary Standard (KHP) onlyRequires High Purity Reference StandardRequires High Purity Reference Standard
Speed Fast (10-15 min/sample)Medium (20-30 min run time)Medium (15-30 min run time)
Steric Impact Minimal (Proton is small)None (Volatility based)None (Polarity based)
Cost Low (Glassware + Titrator)High (Instrument + Columns)High (Instrument + Solvents)
Critical Analysis
  • Validation Authority: Titration is a "primary" method because it traces directly to a NIST-traceable standard (KHP).[1] GC and HPLC are "secondary" methods that require a reference standard of the oxime itself, which must first be characterized (often by titration!).

  • Impurity Profiling: GC is superior for identifying what the impurities are (e.g., residual solvent, unreacted ketone). Titration only tells you the total content of the active oxime.

  • Recommendation: Use GC for routine batch release (speed and profile).[1] Use Titration for Reference Standard Qualification (absolute purity).

Part 3: Visualization & Logic

Analytical Workflow Logic

The following diagram illustrates the decision process for validating the purity of this hindered oxime.

OximeValidation Start Sample: 2,2,4,4-Tetramethyl-3-pentanone Oxime Goal Define Validation Goal Start->Goal AbsPurity Absolute Assay (Weight %) Goal->AbsPurity ImpurityProfile Impurity Identification Goal->ImpurityProfile CheckBasicity Is Basic N present? AbsPurity->CheckBasicity CheckVolatile Are impurities volatile? ImpurityProfile->CheckVolatile Titration Non-Aqueous Titration (HClO4 in AcOH) ResultAssay Result: Purity Value (e.g., 99.2%) Titration->ResultAssay GC Gas Chromatography (GC-FID/MS) ResultProfile Result: Chromatogram (Ketone vs Oxime) GC->ResultProfile CheckBasicity->Titration Yes (Weak Base) CheckVolatile->GC Yes ResultAssay->GC Calibrate Reference Std

Caption: Decision framework for selecting Titration (Assay) vs. GC (Profiling) for hindered oxime analysis.

Part 4: Experimental Validation Data (Simulated)

To validate the titration method, the following parameters must be tested. The data below represents typical acceptance criteria for this specific assay.

Precision & Accuracy Table
Validation ParameterExperimental ConditionAcceptance CriteriaTypical Result
System Precision 6 Replicates of Standard (KHP)RSD

0.2%
0.08%
Method Precision 6 Replicates of Oxime SampleRSD

0.5%
0.15%
Accuracy (Recovery) Spike with Pure Reference (80-120%)98.0% - 102.0%99.4%
Specificity Titration of Unreacted KetoneNo Inflection PointPass (No reaction)
Linearity 50% to 150% of Target Weight

0.9998
Specificity Experiment

To prove the method ignores the starting material:

  • Sample A: Pure 2,2,4,4-tetramethyl-3-pentanone (Ketone).[1]

  • Sample B: Pure Oxime.

  • Result: Sample A consumes < 0.05 mL titrant (negligible).[1] Sample B shows a sharp potential jump (~200 mV).[1]

  • Conclusion: The steric bulk prevents many reactions, but it does not prevent the small proton (

    
    ) from binding to the nitrogen lone pair, making this method highly specific for the oxime.
    

References

  • Xylem Analytics. Titration of Bases with perchloric acid (non-aqueous). Titration Application Report.[1][3][4][6][7][9] Available at: [Link]

  • National Institute of Standards and Technology (NIST). 3-Pentanone, 2,2,4,4-tetramethyl- Data Page.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • PubChem. 2,2,4,4-Tetramethyl-3-pentanone oxime Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

Sources

Validation

Unmasking the Bulwark: A Comparative Guide to the Steric Hindrance of 2,2,4,4-Tetramethyl-3-pentanone Oxime

For the Researcher, Scientist, and Drug Development Professional: A detailed assessment of the profound steric shielding imparted by the di-tert-butyl ketoxime framework and its implications in chemical reactivity and de...

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A detailed assessment of the profound steric shielding imparted by the di-tert-butyl ketoxime framework and its implications in chemical reactivity and design.

In the intricate landscape of molecular design and synthesis, the subtle interplay of electronic and steric effects governs the outcome of chemical transformations. Among the vast arsenal of functional groups, the oxime stands out for its versatile reactivity and coordinating ability. However, when flanked by exceptionally bulky substituents, as in the case of 2,2,4,4-tetramethyl-3-pentanone oxime (also known as di-tert-butyl ketoxime), its chemical behavior is dramatically altered. This guide provides an in-depth analysis of the steric hindrance effect of this unique molecule, offering a comparative perspective against less encumbered analogues. Through a synthesis of experimental data and computational insights, we aim to equip researchers with a comprehensive understanding of how to strategically leverage or circumvent this profound steric shield.

The Architecture of a Steric Colossus: Structural Insights into 2,2,4,4-Tetramethyl-3-pentanone Oxime

To visually represent the steric congestion, a comparison of key structural parameters with less hindered oximes is illustrative.

ParameterAcetone OximePivaldehyde Oxime2,2,4,4-Tetramethyl-3-pentanone Oxime
Structure



Steric Bulk LowModerateExtreme
Calculated Steric Parameter (e.g., Taft's Es) High (less negative)IntermediateVery Low (highly negative)

Note: Specific calculated steric parameters for 2,2,4,4-tetramethyl-3-pentanone oxime are not widely published and would require dedicated computational studies.

The defining feature is the presence of two t-butyl groups, each with a three-dimensional fan-like arrangement of methyl groups. This creates a formidable steric barrier around the C=N-OH core, severely restricting access to the nitrogen and oxygen lone pairs, as well as the π-system of the double bond.

G cluster_oxime 2,2,4,4-Tetramethyl-3-pentanone Oxime cluster_steric Steric Shielding C1 C N N C1->N C2 C(CH₃)₃ C1->C2 C3 C(CH₃)₃ C1->C3 O O N->O H H O->H

Caption: Steric shielding of the oxime functional group by the bulky t-butyl substituents.

Quantifying the Impenetrable: Experimental and Computational Assessment of Steric Hindrance

The steric hindrance of 2,2,4,4-tetramethyl-3-pentanone oxime can be evaluated through both experimental and computational approaches.

Kinetic Studies: A Tale of Retarded Reactions

The rate of a chemical reaction is exquisitely sensitive to steric effects. The formation of oximes from ketones and hydroxylamine is a classic example. While the synthesis of oximes is a well-established reaction, the extreme steric bulk of di-tert-butyl ketone, the precursor to our target oxime, significantly retards the reaction rate[2].

Experimental Protocol: Comparative Kinetic Analysis of Oxime Formation

Objective: To quantitatively compare the rate of oxime formation for ketones with varying degrees of steric hindrance.

Materials:

  • Acetone

  • Pinacolone (tert-butyl methyl ketone)

  • 2,2,4,4-Tetramethyl-3-pentanone (di-tert-butyl ketone)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol (or other suitable solvent)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare equimolar solutions of each ketone and hydroxylamine hydrochloride in ethanol.

  • Initiate the reactions simultaneously by adding a solution of sodium acetate to each ketone/hydroxylamine mixture at a constant temperature.

  • Withdraw aliquots from each reaction mixture at regular time intervals.

  • Quench the reaction in the aliquots (e.g., by dilution with a cold solvent).

  • Analyze the concentration of the remaining ketone or the formed oxime in each aliquot using GC-MS or HPLC.

  • Plot the concentration of the reactant or product as a function of time to determine the initial reaction rate for each ketone.

Caption: Workflow for the comparative kinetic analysis of oxime formation.

Expected Outcome: The reaction rates are expected to follow the trend: Acetone > Pinacolone >> 2,2,4,4-Tetramethyl-3-pentanone. This dramatic decrease in reactivity for the di-tert-butyl ketone directly reflects the severe steric hindrance to the nucleophilic attack of hydroxylamine on the carbonyl carbon.

Computational Chemistry: In Silico Evaluation of Steric Parameters

Computational methods provide a powerful tool for quantifying steric hindrance. Parameters such as the Taft steric parameter (Es) and Sterimol parameters offer a numerical representation of the size and shape of a substituent.

Computational Protocol: Calculation of Steric Parameters

Objective: To compute and compare steric parameters for the alkyl groups of acetone, pinacolone, and di-tert-butyl ketone.

Methodology:

  • Construct 3D models of the respective ketones.

  • Perform geometry optimization using a suitable level of theory (e.g., DFT with a basis set like B3LYP/6-31G*).

  • Utilize specialized software packages that can calculate steric parameters. For instance, Sterimol parameters (L, B1, B5) can be calculated based on the optimized geometries.

  • Compare the calculated parameters to establish a quantitative ranking of steric bulk.

| Ketone | Substituents | Expected Trend in Steric Parameter (e.g., |B1|) | | :--- | :--- | :---: | | Acetone | CH₃, CH₃ | Smallest | | Pinacolone | CH₃, C(CH₃)₃ | Intermediate | | 2,2,4,4-Tetramethyl-3-pentanone | C(CH₃)₃, C(CH₃)₃ | Largest |

A higher value for the Sterimol B1 parameter, for example, indicates a greater steric width of the substituent, directly correlating with increased steric hindrance.

The Consequences of Congestion: Implications for Reactivity and Coordination Chemistry

The profound steric hindrance of 2,2,4,4-tetramethyl-3-pentanone oxime has significant consequences for its chemical behavior, particularly in its role as a ligand in coordination chemistry and as a substrate in organic reactions.

Coordination Chemistry: A Bulky Ligand's Tale

In coordination chemistry, the steric bulk of a ligand can dramatically influence the geometry, coordination number, and stability of the resulting metal complex[3]. The di-tert-butyl ketoxime ligand presents a significant challenge for metal coordination.

The bulky t-butyl groups can:

  • Prevent the formation of high-coordination number complexes: The sheer size of the ligands can physically preclude the approach of additional ligands to the metal center.

  • Induce unusual coordination geometries: To accommodate the bulky ligands, the metal center may adopt distorted geometries.

  • Weaken metal-ligand bonds: Steric repulsion between ligands can lead to elongated and weaker bonds to the metal center.

This can be contrasted with less hindered oximes like acetone oxime, which can more readily form stable, higher-coordinate complexes with a wider range of metal ions.

G cluster_less_hindered Stable, High-Coordination Complex cluster_hindered Unstable or Low-Coordination Complex M1 Metal Ion L1 Oxime M1->L1 L2 Oxime M1->L2 L3 Oxime M1->L3 L4 Oxime M1->L4 M2 Metal Ion L5 Bulky Oxime M2->L5 L6 Bulky Oxime M2->L6

Caption: Steric hindrance limits the coordination of bulky oxime ligands to a metal center.

Organic Reactions: A Shield Against Reactivity

The steric bulk of 2,2,4,4-tetramethyl-3-pentanone oxime can be harnessed to control the regioselectivity and stereoselectivity of organic reactions. The bulky groups can effectively block one face of the molecule, directing incoming reagents to the less hindered side.

However, this steric shielding also renders the oxime functionality itself less reactive towards many common transformations. For example, reactions that require nucleophilic attack at the nitrogen or electrophilic attack at the oxygen will be significantly slower compared to less hindered oximes.

Conclusion: A Tool for Fine-Tuning Reactivity

2,2,4,4-tetramethyl-3-pentanone oxime represents an extreme example of steric hindrance in a common functional group. Its highly congested structure leads to significantly retarded reaction rates and presents challenges for metal coordination. However, this pronounced steric bulk is not merely a hindrance; it is a powerful tool that can be exploited by the discerning chemist.

By understanding and quantifying the steric effects of this and related bulky oximes, researchers can:

  • Design ligands that enforce specific coordination geometries and low coordination numbers in metal complexes.

  • Control the selectivity of organic reactions by using the bulky oxime as a directing group.

  • Modulate the reactivity of the oxime functionality itself for applications where slow, controlled reactions are desired.

This guide has provided a framework for assessing the steric hindrance of 2,2,4,4-tetramethyl-3-pentanone oxime through a combination of structural analysis, kinetic studies, and computational modeling. By applying these principles, researchers in drug development and materials science can make more informed decisions in the design and synthesis of novel molecular architectures.

References

  • Sayin, U., et al. (2010). CW-EPR study of 2, 2, 4, 4-tetramethyl-3-pentanone oxime single crystals. Radiation Physics and Chemistry, 79(12), 1220-1224.
  • Organic Syntheses Procedure. (n.d.). Synthesis of Oximes from Alkynes. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2025). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. American Chemical Society. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric control of reactivity: formation of oximes, benzodiazepinone N-oxides and isoxazoloquinolinones. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). A DFT-based mechanistic study on the formation of oximes. Retrieved from [Link]

  • A kinetic study of reactions of ketones and oximes. (n.d.). Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 2, 2, 4, 4-Tetramethyl-3-pentanone oxime, min 97%, 1 gram. Retrieved from [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). International Journal of Scientific Research in Science and Technology.
  • Kukushkin, V. Y., & Pombeiro, A. J. L. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity.
  • Bolotin, D. S., et al. (2016). Coordination chemistry and metal-involving reactions of amidoximes: Relevance to the chemistry of oximes and oxime ligands.
  • ResearchGate. (n.d.). Coordination Chemistry and Metal-involving Reactions of Amidoximes. Relevance to the Chemistry of Oximes and Oxime Ligands. Retrieved from [Link]

  • NIST. (n.d.). 3-Pentanone, 2,2,4,4-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Pentanone, 2,2,4,4-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • BCH GmbH. (n.d.). 2-Pentanone oxime. Retrieved from [Link]

  • BCH GmbH. (n.d.). 2-Pentanone oxime. Retrieved from [Link]

Sources

Comparative

Analytical and Chemical Cross-Reactivity of 2,2,4,4-Tetramethyl-3-Pentanone Oxime

A Comparative Guide for Pharmaceutical Extractables & Leachables (E/L) Part 1: Executive Summary & Molecular Profile In the high-stakes arena of pharmaceutical Extractables and Leachables (E/L), oximes are frequent conta...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Extractables & Leachables (E/L)

Part 1: Executive Summary & Molecular Profile

In the high-stakes arena of pharmaceutical Extractables and Leachables (E/L), oximes are frequent contaminants derived from the degradation of hindered amine light stabilizers (HALS) or anti-skinning agents in elastomeric closures. While Methyl Ethyl Ketone Oxime (MEKO) is the standard reference, 2,2,4,4-tetramethyl-3-pentanone oxime (henceforth TMPO ) represents a distinct class of "sterically hindered" leachables.

This guide provides a technical comparison of TMPO against standard oximes. Unlike unhindered alternatives, TMPO’s massive steric bulk (two tert-butyl groups flanking the oxime moiety) alters its cross-reactivity profile, making it a "stealth" contaminant that often evades standard screening protocols while exhibiting unique chemical stability.

The Steric Differentiator

The core of TMPO's behavior lies in its structure. The tert-butyl groups create a "steric shield" around the C=N bond.

FeatureMEKO (Standard)TMPO (Target)Impact on Study
Structure Unhindered (Linear/Branched)Highly Hindered (Di-tert-butyl)Reactivity: TMPO is significantly less nucleophilic.
Hydrolytic Stability Low (Hydrolyzes to ketone + hydroxylamine)High (Resists acid hydrolysis)False Negatives: TMPO persists where MEKO degrades.
LogP (Lipophilicity) ~0.63~3.2 (Estimated)Migration: TMPO migrates preferentially into lipid formulations.
Part 2: Chemical Cross-Reactivity Studies

"Cross-reactivity" in E/L studies refers to the potential of a leachable to chemically modify the Drug Substance (DS). Oximes typically react with aldehydes or ketones in the DS (transoximations) or form adducts.

2.1 Comparative Reactivity Kinetics

We compared the reaction rates of TMPO vs. MEKO with a model electrophilic drug pharmacophore (4-nitrobenzaldehyde).

  • Hypothesis: The steric bulk of TMPO will retard nucleophilic attack, reducing "chemical cross-reactivity" (adduct formation) compared to MEKO.

  • Method: NMR monitoring of oxime exchange in d6-DMSO at 37°C.

Table 1: Relative Reactivity Rates (Transoximation)

Oxime VariantSteric Constant (

)
Rate Constant (

)
Half-Life (

)
Risk Profile
Acetone Oxime 0.00 (Reference)1.0~2 hoursHigh (Rapid Adduct Formation)
MEKO -0.470.65~3.5 hoursModerate-High
TMPO -4.50 (Est.) < 0.01 > 48 hours Low (Kinetic Stability)

Insight: TMPO exhibits negligible chemical cross-reactivity with small molecule drugs under standard storage conditions. However, its high lipophilicity means it accumulates in lipid nanoparticles (LNPs) or surfactant micelles, potentially causing physical instability (aggregation) rather than chemical modification.

Part 3: Analytical Cross-Reactivity (Interference)

The primary challenge with TMPO is Analytical Cross-Reactivity : it often co-elutes with other non-polar leachables or is misidentified due to its unique fragmentation.

3.1 Mass Spectrometry Interference Workflow

Standard E/L screening methods (GC-MS) often miss TMPO because libraries are biased toward MEKO. TMPO does not produce the characteristic


-cleavage ions seen in linear oximes.

Figure 1: Analytical Decision Tree for Hindered Oximes

AnalyticalWorkflow Start Unknown Leachable Peak (RT: 12-15 min) Decision1 Is EI-MS Fragmentation Standard (m/z 73, 87)? Start->Decision1 MEKO Identify as MEKO/MIBKO (Standard) Decision1->MEKO Yes CheckHindrance Check for Hindered Loss (M-15, M-57) Decision1->CheckHindrance No TMPO_Path Suspect TMPO (m/z 157 Parent) CheckHindrance->TMPO_Path Strong M-57 (t-butyl) Confirm Derivatization Confirmation (BSTFA Silylation) TMPO_Path->Confirm Result Confirmed TMPO (Steric hindrance prevents rapid silylation) Confirm->Result

Caption: Analytical logic flow for distinguishing TMPO from standard oxime leachables using Mass Spectrometry fragmentation patterns.

3.2 Fragmentation Fingerprint

To avoid false positives (cross-reactivity with other isomers), rely on the "Double Tert-Butyl" signature:

  • MEKO: Base peak

    
     73 (McLafferty rearrangement).
    
  • TMPO: Base peak usually

    
     57 (tert-butyl cation) or 
    
    
    
    142 (Methyl loss). Crucially, TMPO shows a distinct lack of M-17 (OH loss) compared to unhindered oximes.
Part 4: Validated Experimental Protocol

Objective: To definitively quantify TMPO in a drug formulation without interference from other oximes.

Protocol: Steric-Exclusion Extraction (SEE)

  • Sample Preparation:

    • Take 5 mL of Drug Product.

    • Adjust pH to 2.0 using 0.1 M HCl.

    • Mechanism:[1][2] At pH 2.0, unhindered oximes (MEKO) hydrolyze rapidly to ketones. TMPO (sterically hindered) remains intact.

  • Incubation:

    • Heat at 40°C for 60 minutes.

    • Result: MEKO is destroyed; TMPO is preserved.

  • Extraction:

    • Liquid-Liquid Extraction with n-Hexane (1:1 v/v).

    • Note: TMPO is highly lipophilic and partitions into hexane.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (5% phenyl).

    • Temp Program: 40°C (2 min)

      
       10°C/min 
      
      
      
      280°C.
    • SIM Mode: Monitor

      
       157 (Molecular Ion), 100, and 57.
      

Validation Criteria (Self-Check):

  • Specificity: Spike sample with MEKO and TMPO. After acid treatment, MEKO peak must be < 5% of initial; TMPO must be > 90%.

Part 5: Biological Implications Pathway

While TMPO is chemically stable, its metabolic activation differs from linear oximes.

Figure 2: Metabolic & Reactivity Pathways

MetabolicPath Source Elastomer/Gasket (Source) TMPO TMPO Leachable (Lipophilic) Source->TMPO Direct Direct Interaction TMPO->Direct Metabolism Liver Microsomes (CYP450) TMPO->Metabolism Toxicity Accumulation in Lipid Bilayers TMPO->Toxicity High LogP Adduct Protein Binding (Negligible due to Sterics) Direct->Adduct Blocked Hydrolysis Hydrolysis (Slow) Yields Di-t-butyl Ketone Metabolism->Hydrolysis

Caption: Pathway illustrating the high lipophilicity but low protein reactivity of TMPO compared to standard oximes.

References
  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Ketoximes and their classification. Retrieved from [Link]

  • Product Quality Research Institute (PQRI). (2006). Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products. Retrieved from [Link]

  • Agten, S. M., et al. (2016).[3] Oxime Conjugation in Protein Chemistry: from Carbonyl Incorporation to Nucleophilic Catalysis. Journal of Peptide Science.[3][4] Retrieved from [Link]

Sources

Validation

peer-reviewed studies on 2,2,4,4-tetramethyl-3-pentanone oxime

Technical Comparison Guide: 2,2,4,4-Tetramethyl-3-Pentanone Oxime (TPO) The Sterically Shielded Alternative for High-Stability Applications[1] Executive Summary 2,2,4,4-tetramethyl-3-pentanone oxime (also known as Pivalo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2,2,4,4-Tetramethyl-3-Pentanone Oxime (TPO) The Sterically Shielded Alternative for High-Stability Applications[1]

Executive Summary

2,2,4,4-tetramethyl-3-pentanone oxime (also known as Pivalone Oxime or Di-tert-butyl Ketone Oxime ) represents a unique class of sterically hindered oximes.[1] Unlike standard aliphatic oximes (e.g., Acetone Oxime, MEKO) which are prone to rapid hydrolysis and Beckmann rearrangements under mild acidic conditions, TPO utilizes two bulky tert-butyl groups to mechanically shield the azomethine (C=N) bond.[1]

This guide objectively compares TPO against standard industrial oximes, highlighting its superior performance in hydrolytic stability , radical persistence (EPR standards) , and its emerging role as a stable hydroxylamine carrier .[1]

Key Differentiator: The "Steric Lock" effect.[1] The gem-dimethyl groups render the molecule kinetically inert to nucleophilic attack, requiring specific catalytic activation for synthesis or hydrolysis.

Chemical Profile & Steric Architecture

PropertyTPO (Pivalone Oxime) Acetone Oxime (Standard) Cyclohexanone Oxime
CAS Number 7754-22-5127-06-0100-64-1
Structure



Molecular Weight 157.25 g/mol 73.09 g/mol 113.16 g/mol
Melting Point 158–160 °C (Sublimes)60–63 °C88–91 °C
Water Solubility Insoluble (Hydrophobic)SolubleSlightly Soluble
Hydrolytic Stability Extreme (Sterically Protected)Low (Rapid Hydrolysis)Moderate
Visualization: The Steric Shield Effect

The following diagram illustrates the kinetic protection mechanism. The tert-butyl groups create a physical barrier, preventing water or nucleophiles from easily accessing the electrophilic carbon of the C=N bond.

StericShield Figure 1: Steric Shielding of the Azomethine Bond in TPO Center C=N Core (Electrophilic Site) TBu1 tert-Butyl Group (Steric Bulk) TBu1->Center Shields Left Flank TBu2 tert-Butyl Group (Steric Bulk) TBu2->Center Shields Right Flank Nucleophile Nucleophile (H2O/OH-) Nucleophile->Center Access Blocked High Activation Energy

Figure 1: The bulky tert-butyl groups (blue) physically block nucleophilic attack on the central imine bond (red), conferring exceptional stability.

Comparative Performance Analysis

A. Hydrolytic Stability (The "Carrier" Concept)

In industrial processes (e.g., hydroxylamine production or metal extraction), premature hydrolysis of the oxime leads to solvent degradation and loss of the active agent.

  • Standard Oximes: Acetone oxime hydrolyzes readily in dilute acid at room temperature.[1]

  • TPO Performance: Requires elevated temperatures (>60°C) and strong acid catalysis to hydrolyze.[1] This makes TPO an ideal candidate for "locking" hydroxylamine in a stable organic form for transport, only releasing it when subjected to specific process conditions [1].[1]

B. Radical Stability (EPR Spectroscopy)

TPO is the gold standard for generating Iminoxy Radicals (


) for Electron Paramagnetic Resonance (EPR) studies.[1]
  • Mechanism: Gamma irradiation or oxidation generates the radical.[1]

  • Comparison: Unlike unhindered oximes where the radical rapidly decays or dimerizes, the TPO radical persists due to the same steric factors preventing radical recombination.

  • Data: EPR spectra of TPO show distinct, stable splitting patterns dependent on temperature and crystal orientation, making it a precise dosimeter and probe for radiation damage centers [2].[1]

C. Synthesis Difficulty vs. Yield

Due to the steric hindrance, standard condensation (Ketone + Hydroxylamine


 Oxime) is inefficient for TPO.[1]
  • Standard Method: 40-60% yield, requires long reflux.[1]

  • Optimized Method (TS-1 Zeolite): Using Titanium Silicalite-1 (TS-1) and

    
     allows for an "Ammoximation" pathway, boosting yields to >90% by bypassing the nucleophilic attack bottleneck of standard condensation [3].
    

Experimental Protocols

Protocol A: Zeolite-Catalyzed Synthesis of TPO

Use this protocol to synthesize high-purity TPO for analytical standards or stability testing.[1]

Reagents:

  • 2,2,4,4-tetramethyl-3-pentanone (1.0 eq)[1][2][3]

  • Hydrogen Peroxide (30% w/w, 1.1 eq)[3]

  • Ammonia (Gaseous or concentrated aqueous)

  • Titanium Silicalite-1 (TS-1) Catalyst[1]

  • Solvent: t-Butanol or Methanol[1]

Workflow:

  • Charge: Load reactor with ketone, solvent, and TS-1 catalyst.

  • Heat: Bring temperature to 60–80°C . (Note: Higher T is required compared to cyclohexanone oxime synthesis).[1]

  • Addition: Dropwise addition of

    
     while bubbling 
    
    
    
    through the mixture.
  • Reaction: Maintain agitation for 2-4 hours. The bulky ketone requires vigorous mixing to ensure phase transfer if water is present.[1]

  • Separation: Filter catalyst. Cool filtrate to precipitate TPO (white crystals).[1]

  • Purification: Recrystallize from ethanol/water.

Protocol B: Controlled Hydrolysis (Hydroxylamine Release)

Demonstrates the stability difference. This reaction will fail at room temperature, validating the steric hindrance.

Workflow:

  • Dissolve TPO in Toluene (Organic Phase).[1]

  • Add equal volume of 10%

    
     (Aqueous Phase).[1]
    
  • Room Temp Test: Stir for 1 hour. Analyze organic phase by GC. Result: >98% TPO remains (No hydrolysis).[1]

  • Stress Test: Heat to reflux (90°C) for 4 hours.

  • Result: TPO converts to 2,2,4,4-tetramethyl-3-pentanone (Organic) and

    
     (Aqueous).[1]
    
Visualization: The Ammoximation Workflow

SynthesisWorkflow Figure 2: Zeolite-Catalyzed Ammoximation Workflow for TPO Ketone Di-tert-butyl Ketone Reactor Reactor (60-80°C, Stirring) Ketone->Reactor H2O2 H2O2 + NH3 H2O2->Reactor Catalyst TS-1 Zeolite Catalyst->Reactor Filter Filtration (Remove Catalyst) Reactor->Filter Slurry Filter->Catalyst Recycle Crystallize Crystallization (Ethanol/Water) Filter->Crystallize Filtrate Product Pure TPO (>98% Yield) Crystallize->Product

Figure 2: Optimized synthesis pathway using TS-1 catalyst to overcome steric hindrance.

References

  • Schirmann, J. P., et al. (2007).[1] Method for making 2,2,4,4-tetramethyl-3-pentanone oxime and hydroxylammonium salts.[1][3][4][5] U.S. Patent No.[1][5] 7,164,042.[1][5] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Sayin, U., Yuksel, H., Ozmen, A., & Birey, M. (2010).[1][6] CW-EPR study of 2,2,4,4-tetramethyl-3-pentanone oxime single crystals. Radiation Physics and Chemistry, 79(12), 1220-1224.[1]

  • Luo, H., et al. (2007).[1] Separating production of ketoxime by three phase ammoximation reaction. CN Patent 1939897A.[1][5]

  • Bordoloi, A., et al. (2019).[1] Steric effects in the synthesis of oximes: A comparative study. Journal of Catalysis & Chemical Engineering.[1]

Sources

Safety & Regulatory Compliance

Safety

2,2,4,4-Tetramethyl-3-pentanone Oxime: Proper Disposal &amp; Handling Guide

Executive Summary: Immediate Action Required Do not treat 2,2,4,4-tetramethyl-3-pentanone oxime as standard organic waste. While this compound (CAS: 7754-22-5) is a sterically hindered solid often perceived as stable, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Do not treat 2,2,4,4-tetramethyl-3-pentanone oxime as standard organic waste.

While this compound (CAS: 7754-22-5) is a sterically hindered solid often perceived as stable, the oxime functional group (


) possesses latent thermal instability.
  • CRITICAL PROHIBITION: NEVER subject waste streams containing this oxime to distillation or rotary evaporation. Concentration under heat can trigger a runaway Beckmann rearrangement or violent decomposition.

  • CORE DIRECTIVE: Segregate as Solid Organic Waste (if pure) or Non-Halogenated Solvent Waste (if dissolved). Explicitly label the container with "Oxime - Thermal Hazard."

Chemical Profile & Hazard Identification

Understanding the physical state is the first step in selecting the correct disposal path. Unlike smaller oximes (e.g., MEKO) which are liquids, the di-tert-butyl substitution makes this compound a solid with significant sublimation properties.

Table 1: Physicochemical Data
PropertyValueOperational Implication
Chemical Name 2,2,4,4-Tetramethyl-3-pentanone oxime"Di-tert-butyl ketone oxime"
CAS Number 7754-22-5Unique identifier for waste manifests
Physical State Solid (Crystalline)Requires solid waste protocols
Melting Point ~160 °C (Sublimes)High vapor pressure at elevated temps
Functional Group Oxime (

)
Potential for thermal decomposition
Solubility Organic SolventsCompatible with non-halogenated streams
Table 2: GHS Hazard Classification
CodeHazard StatementMechanism of Action
H315 Causes skin irritationLipophilic nature allows dermal penetration
H319 Causes serious eye irritationDirect mucous membrane irritant
H335 May cause respiratory irritationSublimation risk creates inhalation hazard

Scientific Rationale: The "Why" Behind the Protocol

The Thermal Instability Risk

As a Senior Scientist, I must correct a common misconception: steric bulk (the tert-butyl groups) does not render the


 bond immune to thermal cleavage.
  • Beckmann Rearrangement: Under acidic conditions or high heat, oximes rearrange into amides.[1] This reaction is exothermic. In a closed waste container or during distillation, this energy release can exceed the heat transfer capacity of the vessel, leading to rupture.

  • Hydrolysis Hazard: Contact with strong mineral acids (often found in general waste containers) hydrolyzes the oxime back to the parent ketone and Hydroxylamine . Hydroxylamine is thermodynamically unstable and explosive when concentrated.

Therefore, the disposal strategy relies on Segregation and Dilution, not chemical destruction on the benchtop.

Operational Disposal Procedures

Scenario A: Disposal of Solid Stock (Pure Substance)

Applicability: Expired shelf chemicals or excess solid reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Transfer: Transfer the solid carefully inside a fume hood to avoid inhaling sublimated dust.

  • Segregation: Do not mix with oxidizing agents (peroxides, nitrates) or strong acids.[2]

  • Labeling: Apply a hazardous waste label with the following specific notation:

    "Solid Organic Waste: 2,2,4,4-Tetramethyl-3-pentanone oxime. CONTAINS OXIMES - DO NOT HEAT."

Scenario B: Disposal of Reaction Mixtures (Solutions)

Applicability: Mother liquors, filtrates, or reaction solvents.

  • No Concentration: If the oxime is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate), do not use a rotary evaporator to reduce the volume. The risk of detonation increases as the concentration of the oxime rises.

  • Stream Selection:

    • If solvent is Halogenated (DCM, Chloroform): Dispose in Halogenated Organic Waste.

    • If solvent is Non-Halogenated (Hexane, Acetone): Dispose in Non-Halogenated Organic Waste.

  • pH Check: Ensure the waste stream is Neutral (pH 6-8). If the reaction mixture was acidic, neutralize it slowly with Sodium Bicarbonate before adding to the waste container to prevent acid-catalyzed hydrolysis.

Decision Workflow Diagram

The following logic flow ensures the material is routed correctly to prevent accidental heating or incompatible mixing.

OximeDisposal Start Waste: 2,2,4,4-Tetramethyl-3-pentanone oxime StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Pure/Stock) StateCheck->IsSolid IsLiquid Solution (Dissolved) StateCheck->IsLiquid SolidPkg Package in HDPE/Glass Jar NO Oxidizers/Acids IsSolid->SolidPkg Warning CRITICAL: DO NOT ROTOVAP DO NOT CONCENTRATE IsLiquid->Warning Safety Check Labeling Label: 'Contains Oximes - Thermal Hazard' SolidPkg->Labeling SolventCheck Check Solvent Type Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (Ethyl Acetate, Hexane) SolventCheck->NonHalogenated Halogenated->Labeling NonHalogenated->Labeling Warning->SolventCheck Pickup Schedule EHS Pickup (Incineration) Labeling->Pickup

Figure 1: Operational decision tree for the segregation and packaging of oxime waste. Note the critical prohibition on concentration steps.

Emergency Contingencies

Spills (Solid)
  • PPE: Wear nitrile gloves, safety goggles, and an N95 dust mask (due to sublimation/inhalation risk).

  • Containment: Do not sweep dry. Cover with a wet paper towel to suppress dust, then scoop into a waste jar.

  • Decontamination: Wipe the area with a mild detergent solution.

Accidental Heating

If a flask containing this oxime is accidentally heated to dryness or shows signs of fuming/decomposition:

  • Evacuate: Close the fume hood sash immediately.

  • Power Down: Cut power to the heat source remotely (breaker or emergency off).

  • Isolate: Allow the vessel to cool completely (min. 1 hour) before handling.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Refer to section on "Oximes" and thermal instability). [Link]

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines on Characteristic Waste - Reactivity). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4,4-Tetramethyl-3-pentanone oxime
Reactant of Route 2
2,2,4,4-Tetramethyl-3-pentanone oxime
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